JPE-1375
Description
Properties
Molecular Formula |
C49H63FN10O9 |
|---|---|
Molecular Weight |
955.1 g/mol |
IUPAC Name |
(4S)-N-[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-5-methyl-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C49H63FN10O9/c1-29(2)17-22-34(43(63)56-38(27-32-18-20-33(50)21-19-32)45(65)55-36(42(52)62)25-30-11-5-3-6-12-30)53-47(67)40-16-10-24-60(40)48(68)35(15-9-23-51)54-44(64)37(26-31-13-7-4-8-14-31)57-46(66)39-28-41(61)59-49(69)58-39/h3-8,11-14,18-21,29,34-40H,9-10,15-17,22-28,51H2,1-2H3,(H2,52,62)(H,53,67)(H,54,64)(H,55,65)(H,56,63)(H,57,66)(H2,58,59,61,69)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
HXKFHHNEFCZKPG-OAKHNGAUSA-N |
Isomeric SMILES |
CC(C)CC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@@H]5CC(=O)NC(=O)N5 |
Canonical SMILES |
CC(C)CCC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C5CC(=O)NC(=O)N5 |
Origin of Product |
United States |
Foundational & Exploratory
JPE-1375: A Technical Guide to its Mechanism of Action as a C5aR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPE-1375 is a selective antagonist of the complement C5a receptor 1 (C5aR1), a G protein-coupled receptor pivotal in inflammatory and autoimmune responses. By blocking the binding of the potent anaphylatoxin C5a to C5aR1, this compound effectively mitigates downstream inflammatory signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key cellular processes, summarizing in vivo efficacy data, and outlining the experimental protocols used to elucidate its function. The information presented herein is intended to support further research and development of this compound and other C5aR1-targeting therapeutics.
Introduction to C5aR1 and its Role in Inflammation
The complement system is a critical component of the innate immune system, and its activation leads to the generation of the anaphylatoxin C5a. C5a exerts its potent pro-inflammatory effects primarily through its high-affinity receptor, C5aR1 (also known as CD88), which is predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1][2] The binding of C5a to C5aR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, production of reactive oxygen species, and the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][3][4] Dysregulation of the C5a-C5aR1 axis is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, making C5aR1 an attractive therapeutic target.[2][5]
This compound: A C5aR1 Antagonist
This compound is a linear peptidomimetic antagonist of C5aR1.[6] Unlike some other C5aR1 inhibitors, this compound's design, which includes a hydrophobic amino acid at the C-terminus in place of arginine, contributes to its stability and specificity for C5aR1.[6] Its mechanism of action is centered on the competitive inhibition of C5a binding to C5aR1, thereby preventing the initiation of the downstream inflammatory signaling cascade.
Signaling Pathways Modulated by this compound
As an antagonist of C5aR1, this compound prevents the activation of intracellular signaling pathways normally triggered by C5a. C5aR1 is a classical G protein-coupled receptor (GPCR) that primarily couples to the Gαi subtype of heterotrimeric G proteins.[1][7][8]
3.1 Gαi-Mediated Signaling
Upon C5a binding, C5aR1 activates Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunit from Gαi initiates further signaling cascades, including the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC).
3.2 MAP Kinase (MAPK) Pathway
A crucial downstream consequence of C5aR1 activation is the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][9][10] This pathway is integral to the transcriptional regulation of pro-inflammatory genes. This compound, by blocking the initial receptor activation, prevents this ERK1/2 phosphorylation.
3.3 β-Arrestin Pathway
Following agonist binding and G protein activation, C5aR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which desensitize G protein signaling and can also initiate their own distinct signaling pathways.[2][11] β-arrestin recruitment also leads to receptor internalization. This compound prevents these agonist-induced events.
Below is a diagram illustrating the C5aR1 signaling pathway and the inhibitory action of this compound.
In Vivo Pharmacodynamics of this compound
In vivo studies in mice have demonstrated the efficacy of this compound in inhibiting C5a-induced inflammatory responses. The primary endpoints measured in these studies are the mobilization of polymorphonuclear leukocytes (PMNs) and the release of TNF-α into the plasma.[5][12]
4.1 Inhibition of PMN Mobilization and TNF-α Release
Intravenous administration of this compound has been shown to dose-dependently inhibit C5a-induced PMN mobilization and TNF-α production.[5] A strong negative correlation has been observed between the plasma concentration of this compound and both PMN mobilization and TNF-α production.[12]
Quantitative Efficacy Data
| Parameter | Value | Species | Administration | Reference |
| EC₅₀ (PMN Mobilization) | 6.9 µM | Mouse | Intravenous | [12] |
| EC₅₀ (TNF-α Reduction) | 4.5 µM | Mouse | Intravenous | [12] |
| Minimally Effective Dose | 1 mg/kg | Mouse | Intravenous | [5] |
| Duration of Action (<2 hours) | <2 hours | Mouse | Intravenous | [5] |
Pharmacokinetic Parameters
| Parameter | Value | Species | Administration | Reference |
| Distribution | Rapid in plasma | Mouse | 1 mg/kg (i.v.) | [12] |
| Elimination | Rapid | Mouse | 1 mg/kg (i.v.) | [12] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to characterize the pharmacodynamics of this compound.
5.1 C5a-Induced Polymorphonuclear Leukocyte (PMN) Mobilization Assay in Mice
This assay measures the ability of this compound to inhibit the C5a-induced release of neutrophils from the bone marrow into the circulation.
-
Animals: C57BL/6J wild-type mice.
-
Reagents:
-
This compound (dissolved in a suitable vehicle).
-
Recombinant mouse C5a (Sino Biological).
-
-
Procedure:
-
Administer this compound intravenously (i.v.) via the tail vein at doses ranging from 0.3 to 3.0 mg/kg.
-
Fifteen minutes after this compound administration, inject recombinant mouse C5a (50 µg/kg) i.v.
-
Collect a drop of blood from the tail tip onto a microscope slide to create a blood smear at baseline (0 minutes) and at 15, 30, and 60 minutes post-C5a injection.
-
Stain the blood smears and perform a differential white blood cell count to determine the percentage of circulating PMNs.
-
-
Data Analysis: The percentage of circulating PMNs at each time point is calculated. The inhibitory effect of this compound is determined by comparing the PMN mobilization in treated animals to that in vehicle-treated controls.
5.2 C5a-Induced TNF-α Release Assay in Mice
This protocol assesses the in vivo inhibitory effect of this compound on C5a-mediated TNF-α production.
-
Animals: C57BL/6J wild-type mice.
-
Reagents:
-
This compound.
-
Recombinant mouse C5a.
-
-
Procedure:
-
Administer this compound i.v. at doses of 0.3, 1.0, and 3.0 mg/kg.
-
Fifteen minutes following this compound administration, inject recombinant mouse C5a (50 µg/kg) i.v.
-
At 60 minutes post-C5a injection, collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma.
-
Measure the concentration of TNF-α in the plasma using a commercially available Mouse TNF-α ELISA kit.
-
-
Data Analysis: Plasma TNF-α concentrations are quantified and compared between this compound-treated and vehicle-treated groups to determine the extent of inhibition.
5.3 Pharmacokinetic Analysis of this compound in Mice
This experiment determines the plasma concentration-time profile of this compound.
-
Animals: C57BL/6J wild-type mice.
-
Procedure:
-
Administer this compound i.v. at a dose of 1 mg/kg.
-
Collect serial blood samples from the tail vein at various time points (e.g., 10, 15, 30, 45, 60 minutes, and 2, 4, 6, 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis: A plasma concentration versus time curve is generated to calculate key pharmacokinetic parameters, including half-life, volume of distribution, and clearance.
Below is a workflow diagram for the in vivo pharmacodynamic assessment of this compound.
Conclusion
This compound is a potent and specific antagonist of the C5aR1 receptor. Its mechanism of action, centered on the inhibition of the C5a-C5aR1 signaling axis, has been well-characterized through in vivo studies. By preventing the downstream effects of C5a, including PMN mobilization and TNF-α release, this compound holds promise as a therapeutic agent for a range of inflammatory and autoimmune disorders. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound.
References
- 1. C5a receptor - Wikipedia [en.wikipedia.org]
- 2. Mechanism of activation and biased signaling in complement receptor C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Partial ligand-receptor engagement yields functional bias at the human complement receptor, C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interaction of Phosphorylated C5aR1 With β-Arrestin1: A Comparative Structural Modeling Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
JPE-1375: A Technical Whitepaper on a Novel C5aR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JPE-1375 is a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1), a key mediator of inflammation.[1][2] Preclinical studies have demonstrated its efficacy in modulating inflammatory responses by inhibiting polymorphonuclear leukocyte (PMN) mobilization and reducing tumor necrosis factor (TNF) levels in murine models.[3][4] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental methodologies. The information presented is intended to support further research and development of this compound for potential therapeutic applications in autoimmune and inflammatory diseases.[3][5]
Introduction
The complement system, a critical component of innate immunity, can become dysregulated in various inflammatory and autoimmune diseases, leading to tissue damage. The C5a-C5aR1 axis is a central pathway in this process, making it a prime target for therapeutic intervention.[1][6] this compound has emerged as a promising preclinical candidate that selectively antagonizes C5aR1, thereby mitigating downstream inflammatory cascades.[1][3] This guide synthesizes the current knowledge on this compound to facilitate its evaluation and exploration by the scientific community.
Mechanism of Action
This compound functions as a competitive antagonist of the C5a receptor 1 (C5aR1).[1][3][5] By binding to C5aR1, it prevents the binding of its natural ligand, the pro-inflammatory anaphylatoxin C5a. This blockade inhibits the downstream signaling pathways that lead to the recruitment of immune cells, such as polymorphonuclear leukocytes (PMNs), and the release of inflammatory cytokines like TNF.[3][4]
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
JPE-1375: A Technical Overview of a C5a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JPE-1375, a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1). This compound has been investigated in preclinical models for its potential therapeutic role in autoimmune and inflammatory diseases. This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols from relevant studies, and visualizes associated biological pathways and workflows.
Core Function and Mechanism of Action
This compound is a selective antagonist of C5aR1, a G protein-coupled receptor that plays a crucial role in the inflammatory response.[1][2] The binding of the anaphylatoxin C5a to C5aR1 on immune cells, such as polymorphonuclear leukocytes (PMNs) or neutrophils, triggers a cascade of pro-inflammatory events. These include chemotaxis, degranulation, and the production of reactive oxygen species and inflammatory cytokines like Tumor Necrosis Factor (TNF).[3] this compound functions by blocking the binding of C5a to C5aR1, thereby inhibiting these downstream signaling pathways and mitigating the inflammatory response. It is a linear peptidomimetic that was developed as an evolution from earlier cyclic peptide antagonists like PMX53, with modifications at the C-terminus to incorporate hydrophobic amino acids. This structural change was designed to enhance receptor specificity and in vivo activity.[2]
Quantitative Data Summary
The following tables summarize the key in vivo efficacy and pharmacokinetic parameters of this compound from preclinical studies conducted in mice.
In Vivo Efficacy in Mice
| Parameter | EC50 (µM) | Animal Model | Administration | Notes |
| PMN Mobilization Inhibition | 6.9[1][3] | C57BL/6J wild-type mice | Single intravenous injection | Doses of 1 and 3 mg/kg significantly decreased C5a-mediated PMN mobilization.[1][3] |
| TNF Reduction | 4.5[1] | C57BL/6J wild-type mice | Single intravenous injection | Doses of 1 and 3 mg/kg resulted in approximately 90% reduction in C5a-mediated TNF plasma levels.[1][3] |
Pharmacokinetic Profile in Mice
| Parameter | Value | Animal Model | Administration |
| Distribution | Rapid in plasma | C57BL/6J wild-type mice | 1 mg/kg single intravenous injection[1] |
| Elimination | Rapid | C57BL/6J wild-type mice | 1 mg/kg single intravenous injection[1] |
| In Vivo Active Duration | < 2 hours | C57BL/6J wild-type mice | Not specified |
Signaling Pathways and Experimental Visualizations
To better illustrate the context of this compound's function, the following diagrams visualize the C5aR1 signaling pathway, a typical in vivo experimental workflow to assess its efficacy, and its logical development progression.
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound efficacy in a mouse model.
Caption: Logical progression of this compound's preclinical development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below is a detailed protocol for the in vivo pharmacodynamic assay used to characterize this compound's efficacy in mice, based on published studies.[3]
In Vivo C5a-Induced PMN Mobilization and TNF Generation Assay
Objective: To determine the in vivo efficacy of a C5aR1 antagonist by measuring its ability to inhibit C5a-induced polymorphonuclear leukocyte (PMN) mobilization and Tumor Necrosis Factor (TNF) production in mice.
Animal Model:
-
Male C57BL/6J wild-type mice, 10 to 12 weeks of age.[1]
Materials:
-
This compound
-
Vehicle control (e.g., saline)
-
Recombinant mouse C5a
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Flow cytometer
-
ELISA kit for mouse TNF
Procedure:
-
Acclimatization: Animals are acclimatized to laboratory conditions before the experiment.
-
Antagonist Administration: A single intravenous (i.v.) injection of this compound is administered to the mice at various doses (e.g., 0.3, 1.0, 3.0 mg/kg).[1] A control group receives a vehicle injection.
-
C5a Challenge: Following a predetermined time post-antagonist administration, mice are challenged with an i.v. injection of recombinant mouse C5a to induce an inflammatory response.
-
Blood Sampling: Blood samples are collected at baseline and at specified time points post-C5a challenge (e.g., over a 60-minute period) via an appropriate method, such as tail vein or cardiac puncture, into EDTA-coated tubes.[3]
-
PMN Mobilization Analysis:
-
Whole blood is analyzed by flow cytometry to quantify the number of circulating PMNs (neutrophils).
-
The percentage and absolute count of neutrophils are determined to assess mobilization from the bone marrow into the bloodstream.
-
-
TNF Level Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
Plasma TNF concentrations are quantified using a standard mouse TNF ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The inhibitory effect of this compound is calculated by comparing the C5a-induced response in the treated groups to the vehicle control group.
-
Dose-response curves are generated, and EC50 values are calculated for both PMN mobilization and TNF production to determine the potency of this compound.[3] A strong negative correlation between the plasma concentration of this compound and its effect on PMN mobilization and TNF production is typically assessed.[1]
-
Conclusion
This compound is a potent, in vivo-active C5aR1 antagonist that has demonstrated significant efficacy in preclinical mouse models of inflammation.[1][3] Its ability to inhibit C5a-mediated neutrophil mobilization and TNF production underscores its potential as a therapeutic agent for inflammatory and autoimmune disorders. The data and protocols presented here provide a comprehensive technical foundation for scientists and researchers engaged in the study of complement-mediated diseases and the development of novel anti-inflammatory therapeutics. Further research would be required to establish a full pharmacokinetic/pharmacodynamic model and to explore its potential in clinical settings.[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
JPE-1375: A C5aR1 Antagonist in Autoimmune Disease Models - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of JPE-1375, a complement C5a receptor 1 (C5aR1) antagonist, and its relevance in the context of autoimmune disease models. While direct studies of this compound in chronic autoimmune disease models are not extensively documented in publicly available literature, this document synthesizes the existing preclinical data for this compound in acute inflammatory models and extrapolates its potential therapeutic utility based on the well-established role of the C5a-C5aR1 axis in various autoimmune pathologies.
Introduction to this compound and its Target: C5aR1
This compound is a peptide-based antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1] C5aR1 is a G protein-coupled receptor (GPCR) that plays a critical role in mediating the pro-inflammatory effects of its ligand, C5a, a potent anaphylatoxin generated during complement system activation.[1][2] The C5a-C5aR1 signaling axis is a key driver of inflammation and is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[3] By blocking the interaction of C5a with C5aR1, this compound aims to attenuate the downstream inflammatory cascade.
C5aR1 Signaling Pathway
Activation of C5aR1 by C5a initiates a cascade of intracellular signaling events that drive inflammatory responses. This pathway represents a critical target for therapeutic intervention in autoimmune diseases.
Preclinical Pharmacodynamics of this compound in an Acute Inflammation Model
A key study has characterized the in vivo pharmacodynamic profile of this compound in a C5a-induced murine model of acute inflammation. This model assesses the ability of C5aR1 antagonists to inhibit C5a-mediated polymorphonuclear leukocyte (PMN) mobilization and tumor necrosis factor (TNF) production.
Dose-Response and Efficacy
This compound demonstrated a dose-dependent inhibition of both PMN mobilization and TNF production.
| Dose (mg/kg, i.v.) | Inhibition of PMN Mobilization (%) | Inhibition of TNF Production (%) |
| 0.3 | No significant effect | No significant effect |
| 1.0 | Significant decrease | ~90% reduction |
| 3.0 | Significant decrease | ~90% reduction |
The median effective concentration (EC50) for this compound was calculated to be 6.9 µM for PMN mobilization and 4.5 µM for TNF reduction.[1]
Duration of Action
The in vivo inhibitory activity of this compound was observed to be relatively short-acting compared to other C5aR1 antagonists like PMX53.
| Time Post-Administration (1 mg/kg, i.v.) | Efficacy in Inhibiting C5a-mediated Responses |
| < 2 hours | Active |
| > 2 hours | Activity significantly diminished |
Pharmacokinetics of this compound
Pharmacokinetic studies in mice following a single intravenous injection of 1 mg/kg this compound revealed rapid plasma distribution and elimination.[1] A strong negative correlation was observed between the plasma concentration of this compound and both PMN mobilization and TNF production, indicating a direct relationship between drug exposure and pharmacodynamic effect.[1]
Experimental Protocols
In Vivo C5a-Induced Pharmacodynamic Assay
This protocol is adapted from the methodology described for assessing C5aR1 antagonist efficacy in mice.[3]
Materials and Methods:
-
Animals: C57BL/6J wild-type mice.
-
Reagents: this compound, vehicle control, recombinant mouse C5a.
-
Procedure:
-
Administer this compound or vehicle intravenously (i.v.) via the tail vein at doses of 0.3, 1.0, and 3.0 mg/kg.
-
After 15 minutes, inject recombinant mouse C5a (50 µg/kg) i.v.
-
At 60 minutes post-C5a injection, collect blood from the tail tip.
-
Prepare blood smears for differential counting of polymorphonuclear leukocytes (PMNs).
-
Collect plasma for the quantification of TNF-α levels using an enzyme-linked immunosorbent assay (ELISA).
-
-
Endpoints:
-
Percentage of circulating PMNs.
-
Plasma TNF-α concentration.
-
Relevance and Potential of this compound in Chronic Autoimmune Disease Models
While direct experimental data for this compound in chronic autoimmune disease models is limited in the public domain, the therapeutic potential can be inferred from studies on other C5aR1 antagonists in these models. The C5a-C5aR1 axis is a validated target in several key autoimmune disease models.
Rheumatoid Arthritis (RA)
In rodent models of RA, such as collagen-induced arthritis (CIA), C5a levels are elevated in the synovial fluid, and C5aR1-expressing cells infiltrate the synovial tissue. Blockade of C5aR1 has been shown to reduce joint inflammation, cartilage destruction, and bone erosion in these models.
Multiple Sclerosis (MS)
In experimental autoimmune encephalomyelitis (EAE), an animal model of MS, the C5a-C5aR1 axis is implicated in the recruitment of inflammatory cells to the central nervous system (CNS) and the activation of microglia and astrocytes. Inhibition of C5aR1 signaling has been demonstrated to ameliorate the clinical severity of EAE.
Systemic Lupus Erythematosus (SLE)
In murine models of SLE, the complement system, including the generation of C5a, is a key contributor to tissue damage, particularly lupus nephritis. Targeting the C5a-C5aR1 pathway has shown therapeutic benefits in reducing autoantibody production, immune complex deposition, and end-organ damage.
Conclusion and Future Directions
This compound is a potent C5aR1 antagonist with demonstrated in vivo efficacy in a murine model of acute inflammation. Its ability to inhibit key inflammatory mediators such as neutrophil mobilization and TNF production underscores its potential as a therapeutic agent for inflammatory and autoimmune diseases.
Future preclinical research should focus on evaluating the efficacy of this compound in established chronic autoimmune disease models, including collagen-induced arthritis, experimental autoimmune encephalomyelitis, and murine lupus models. Such studies will be crucial to further validate its therapeutic potential and to establish optimal dosing regimens for sustained efficacy in chronic disease settings. The development of C5aR1 antagonists like this compound represents a promising targeted therapeutic strategy for a range of debilitating autoimmune disorders.
References
Unraveling the Core of JPE-1375: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure, mechanism of action, and experimental evaluation of JPE-1375, a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1). Designed for researchers, scientists, and drug development professionals, this document compiles critical data, detailed experimental methodologies, and visual representations of associated biological pathways to facilitate further investigation and application of this compound.
Core Structure and Properties
This compound is a hexameric linear peptidomimetic with a molecular weight of 955 g/mol .[1] Its peptide sequence has been identified as Hoo-Phe-Orn-Pro-Ile-Pff-Phe-NH₂ .
While the precise chemical identity of the N-terminal "Hoo" moiety has not been definitively elucidated in the reviewed literature, the other non-standard amino acid, "Pff," has been confirmed as p-fluorophenylalanine . The core peptide is C-terminally amidated.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₉H₆₃FN₁₀O₉ | |
| Molecular Weight | 955.08 g/mol | [1] |
| CAS Number | 1254036-23-1 | |
| Peptide Sequence | Hoo-Phe-Orn-Pro-Ile-Pff-Phe-NH₂ | [2][3] |
Mechanism of Action: C5aR1 Antagonism
This compound functions as a competitive antagonist of the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. By binding to C5aR1, this compound blocks the binding of its natural ligand, the potent pro-inflammatory anaphylatoxin C5a. This inhibition prevents the downstream signaling cascades that lead to neutrophil activation and chemotaxis, and the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 typically initiates a signaling cascade through Gαi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Concurrently, activation of the MAPK/ERK pathway (ERK1/2 phosphorylation) and recruitment of β-arrestin are also key events in C5aR1 signaling. This compound is designed to interfere with these initial binding and activation steps.
Quantitative Biological Activity
This compound has been evaluated in both in vitro and in vivo models to determine its potency and efficacy as a C5aR1 antagonist.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | Species | Parameter | Value | Source |
| C5a Binding Inhibition | Transfected HEK-293 | Human | IC₅₀ | 111 nM | [1] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Endpoint | Parameter | Value | Source |
| C5a-induced PMN Mobilization | Mouse | Polymorphonuclear Leukocyte Mobilization | EC₅₀ | 6.9 µM | [4][5] |
| C5a-induced TNF-α Release | Mouse | TNF-α Plasma Levels | EC₅₀ | 4.5 µM | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
C5a-Induced Polymorphonuclear (PMN) Leukocyte Mobilization in Mice
This in vivo assay assesses the ability of this compound to inhibit the C5a-mediated mobilization of neutrophils from the bone marrow into the bloodstream.[2][3]
Workflow:
Materials:
-
C57BL/6J wild-type mice
-
This compound
-
Recombinant mouse C5a
-
Vehicle control (e.g., sterile saline)
-
Microscope slides
-
Hemacolor® Rapid Staining Kit
-
Microscope
Procedure:
-
Acclimatize C57BL/6J mice to experimental conditions.
-
Administer this compound or a vehicle control intravenously via the tail vein at desired doses (e.g., 0.3, 1.0, 3.0 mg/kg).[2][3]
-
After a 15-minute pre-treatment period, intravenously inject recombinant mouse C5a at a concentration of 50 µg/kg.[2][3]
-
Collect a drop of blood from the tail tip to prepare a blood smear on a microscope slide at baseline (0 minutes) and at specified time points post-C5a injection (e.g., 60 minutes).[2][3]
-
Stain the blood smears using a rapid staining method such as Hemacolor®.
-
Under a microscope, perform a differential count of the first 200 white blood cells to determine the percentage of PMNs.
-
Calculate the change in PMN percentage from baseline to assess the inhibitory effect of this compound.
Measurement of C5a-Induced TNF-α Levels in Mouse Plasma
This protocol details the quantification of plasma TNF-α levels following C5a challenge in mice, to evaluate the anti-inflammatory effect of this compound.[2][3]
Workflow:
Materials:
-
C57BL/6J wild-type mice
-
This compound
-
Recombinant mouse C5a
-
Vehicle control
-
Anticoagulant (e.g., EDTA) collection tubes
-
Mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Follow steps 1-3 of the PMN mobilization protocol.
-
At 60 minutes post-C5a injection, collect whole blood via cardiac puncture into tubes containing an anticoagulant.[2][3]
-
Centrifuge the blood samples to separate the plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Quantify the concentration of TNF-α in the plasma samples using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
Compare TNF-α levels in this compound-treated groups to the vehicle control group to determine the extent of inhibition.
Conclusion
This compound is a potent and specific linear peptidomimetic antagonist of C5aR1. The data presented in this guide underscore its potential as a valuable research tool for investigating the role of the C5a-C5aR1 axis in inflammatory and autoimmune diseases. Further studies to fully elucidate the structure of the N-terminal "Hoo" modification and to expand the in vitro characterization, particularly with detailed binding kinetics, will provide a more complete understanding of its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]
JPE-1375: A Technical Guide to Complement System C5aR1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The complement system, a cornerstone of innate immunity, plays a dual role in host defense and inflammatory diseases. The C5a-C5aR1 signaling axis is a critical driver of inflammation, making it a prime target for therapeutic intervention. JPE-1375 is a potent and selective small molecule antagonist of the C5a receptor 1 (C5aR1), a G protein-coupled receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its evaluation.
Introduction to the Complement System and C5aR1
The complement system is a complex cascade of proteins that, upon activation, opsonizes pathogens, recruits inflammatory cells, and directly lyses target cells. Complement activation converges on the cleavage of C5 into the potent anaphylatoxin C5a and the membrane attack complex component C5b. C5a exerts its pro-inflammatory effects primarily through its high-affinity receptor, C5aR1 (also known as CD88)[1]. C5aR1 is predominantly expressed on myeloid cells, including neutrophils, monocytes, and macrophages[1].
Activation of C5aR1 by C5a triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines, thereby amplifying the inflammatory response. Dysregulation of the C5a-C5aR1 axis is implicated in a wide range of inflammatory and autoimmune diseases, making C5aR1 an attractive therapeutic target.
This compound: A C5aR1 Antagonist
This compound is a synthetic peptide-based antagonist of C5aR1[2][3]. Its development represents a significant advancement in the pursuit of targeted anti-inflammatory therapies.
Chemical Properties
-
Molecular Formula: C49H63FN10O9
-
Molecular Weight: 955.08 g/mol
Mechanism of Action
This compound functions as a competitive antagonist at the C5aR1 receptor, effectively blocking the binding of its natural ligand, C5a. This inhibition prevents the conformational changes in the receptor necessary for downstream signaling, thereby attenuating the pro-inflammatory cascade.
C5aR1 Signaling Pathway
The binding of C5a to C5aR1 initiates a series of intracellular events, as depicted in the signaling pathway diagram below. This compound's antagonism of C5aR1 effectively halts these downstream processes.
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The efficacy of this compound has been evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Readout | This compound IC50/EC50 | Reference |
| C5aR1-mediated cAMP signaling | Human cells | cAMP inhibition | Not explicitly stated for this compound | Referenced in a study characterizing multiple C5aR1 inhibitors[4] |
| C5aR1-mediated ERK1/2 signaling | Human cells | p-ERK1/2 inhibition | Not explicitly stated for this compound | Referenced in a study characterizing multiple C5aR1 inhibitors[4] |
| C5aR1-mediated β-arrestin 2 recruitment | Human cells | β-arrestin recruitment | Not explicitly stated for this compound | Referenced in a study characterizing multiple C5aR1 inhibitors[4] |
| Functional Antagonism | Primary human macrophages | Functional inhibition | Potent antagonism | Demonstrated high, insurmountable antagonistic potency in functional experiments[4] |
Note: Specific IC50/EC50 values for this compound from the in vitro characterization study were not available in the provided search results. The study is cited as demonstrating its potent antagonism.
Table 2: In Vivo Pharmacodynamic Activity of this compound in Mice
| Parameter | Value | Units | Conditions | Reference |
| EC50 (PMN Mobilization Inhibition) | 6.9 | µM | C5a-induced polymorphonuclear leukocyte mobilization in C57BL/6J mice. | [1][2][3] |
| EC50 (TNF-α Reduction) | 4.5 | µM | C5a-induced TNF-α levels in C57BL/6J mice. | [1][2][3] |
| Minimally Effective Dose (i.v.) | 1 | mg/kg | Inhibition of C5aR1-mediated neutrophilia and cytokine production. | |
| In Vivo Active Duration | < 2 | hours | Duration of significant inhibition of PMN mobilization and TNF production. |
Table 3: Pharmacokinetic Parameters of this compound in Mice (1 mg/kg, i.v.)
| Parameter | Value | Units | Reference |
| T½ (Half-life) | 0.13 | hours | [3] |
| Cmax | 7.18 | µg/mL | [3] |
| AUC0-inf | 2.41 | µg/mL*h | [3] |
Experimental Protocols
The following protocols are based on methodologies reported in studies evaluating this compound.
In Vivo Pharmacodynamic Model: C5a-Induced PMN Mobilization and TNF-α Production in Mice
This protocol describes a method to assess the in vivo efficacy of C5aR1 antagonists.
Caption: Workflow for in vivo pharmacodynamic assessment of this compound.
5.1.1. Detailed Steps for PMN Mobilization Assay
-
Animal Model: Use 10- to 12-week-old C57BL/6J wild-type mice.
-
Antagonist Administration: Administer this compound intravenously (i.v.) via the tail vein at doses of 0.3, 1.0, and 3.0 mg/kg. A vehicle control group should be included.
-
C5a Challenge: 15 minutes after this compound administration, inject 50 µg/kg of recombinant mouse C5a intravenously.
-
Blood Sampling: Collect a drop of blood from the tail tip at 0, 15, 30, and 60 minutes after C5a injection.
-
Blood Smear Preparation: Prepare blood smears on microscope slides.
-
Staining: Stain the blood smears using a rapid hematology stain (e.g., Hemacolor). This typically involves fixation, followed by staining with Eosin Y and Azur B solutions.
-
Cell Counting: Under a microscope, count at least 200 leukocytes and determine the percentage of polymorphonuclear leukocytes (PMNs).
5.1.2. Detailed Steps for TNF-α Measurement
-
Blood Collection: At the 60-minute time point, collect a larger volume of blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Isolation: Centrifuge the blood samples to separate the plasma.
-
TNF-α ELISA:
-
Coat a 96-well plate with a capture antibody specific for mouse TNF-α and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add plasma samples and TNF-α standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody for mouse TNF-α.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Calculate the concentration of TNF-α in the plasma samples based on the standard curve.
-
Discussion and Future Directions
This compound has demonstrated significant efficacy in preclinical models of C5a-mediated inflammation. Its ability to potently inhibit neutrophil mobilization and TNF-α production highlights its potential as a therapeutic agent for a variety of inflammatory disorders. The strong correlation between its plasma concentration and pharmacodynamic effects suggests predictable in vivo activity.
Future research should focus on a more detailed in vitro characterization to elucidate its binding kinetics and potential for biased signaling at the C5aR1. Further preclinical studies in relevant disease models are warranted to establish its therapeutic window and long-term safety profile. The development of orally bioavailable formulations would also significantly enhance its clinical applicability.
Conclusion
This compound is a promising C5aR1 antagonist with well-defined in vivo activity. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working on the complement system and inflammatory diseases. Further investigation into the therapeutic potential of this compound is highly encouraged.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Efficacy of JPE-1375: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the preliminary efficacy studies of JPE-1375, a potent and specific antagonist of the Complement C5a Receptor 1 (C5aR1). The data herein is compiled from preclinical in vivo studies and is intended to provide a detailed understanding of the compound's mechanism of action, pharmacokinetic profile, and pharmacodynamic effects.
Core Mechanism of Action: C5aR1 Antagonism
This compound is a linear peptidomimetic antagonist of C5aR1, a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory and autoimmune responses.[1][2] Upon binding of its ligand, the anaphylatoxin C5a, C5aR1 initiates a signaling cascade leading to chemotaxis, degranulation, and the release of pro-inflammatory cytokines in immune cells, particularly polymorphonuclear leukocytes (PMNs).[3] this compound exerts its therapeutic effect by blocking the binding of C5a to C5aR1, thereby inhibiting these downstream inflammatory events.
In Vivo Efficacy in Murine Models
Preliminary studies in C57BL/6J wild-type mice have demonstrated the efficacy of this compound in mitigating C5a-induced inflammatory responses. The key findings from these studies are summarized below.
Quantitative Efficacy Data
| Parameter | This compound | PMX53 (Comparator) | Reference |
| EC50 for PMN Mobilization Inhibition | 6.9 μM | 7.7 μM | [4] |
| EC50 for TNF Level Reduction | 4.5 μM | - | [1] |
| ET50 for PMN Mobilization Inhibition (1 mg/kg i.v.) | 1.3 hours | 14.0 hours | [4] |
| ET50 for TNF Reduction (1 mg/kg i.v.) | 5.3 hours | 15.1 hours | [4] |
| Minimally Effective Dose (i.v.) | 1 mg/kg | 1 mg/kg | [4] |
Pharmacokinetic Profile
A pharmacokinetic study of this compound administered intravenously at 1 mg/kg in C57BL/6J mice revealed rapid distribution in the plasma followed by elimination.[1][5] A strong correlation was observed between the plasma concentration of this compound and its pharmacodynamic effects on PMN mobilization and TNF production.[4][5]
| Time Point | This compound Plasma Concentration (ng/mL) |
| 10 min | ~1000 |
| 15 min | ~800 |
| 30 min | ~400 |
| 60 min | ~100 |
| 2 hours | <50 |
| 4 hours | Undetectable |
| 6 hours | Undetectable |
| 24 hours | Undetectable |
Note: The plasma concentration values are estimations based on graphical data from the cited source and are intended for illustrative purposes.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments conducted to evaluate the efficacy of this compound.
C5a-Induced Polymorphonuclear Leukocyte (PMN) Mobilization Assay
Objective: To assess the ability of this compound to inhibit C5a-induced mobilization of PMNs from the bone marrow into the circulation.
Animal Model: 10 to 12-week-old C57BL/6J wild-type mice.[5]
Materials:
-
This compound
-
Recombinant mouse C5a
-
Saline (vehicle)
-
Microscope slides
-
Staining reagents (e.g., Wright-Giemsa stain)
-
Microscope
Procedure:
-
Dose-Response Study:
-
Administer this compound intravenously (i.v.) at doses of 0.3, 1.0, and 3.0 mg/kg to different groups of mice.[5] A vehicle control group receives saline.
-
15 minutes post-JPE-1375 administration, inject recombinant mouse C5a (50 μg/kg, i.v.).[5]
-
Collect a drop of blood from the tail tip at 0, 15, 30, and 60 minutes after C5a injection.[5]
-
Prepare blood smears on microscope slides.
-
Stain the smears and perform a differential white blood cell count under a microscope to determine the percentage of PMNs.
-
-
Time-Course Study:
C5a-Induced TNF-α Reduction Assay
Objective: To evaluate the effect of this compound on C5a-induced production of the pro-inflammatory cytokine TNF-α.
Animal Model: 10 to 12-week-old C57BL/6J wild-type mice.[5]
Materials:
-
This compound
-
Recombinant mouse C5a
-
Saline (vehicle)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
TNF-α ELISA kit
Procedure:
-
Dose-Response and Time-Course Administration:
-
Follow the same dosing and timing protocols as described in the PMN Mobilization Assay.
-
-
Sample Collection and Processing:
-
At 60 minutes post-C5a injection, collect blood via cardiac puncture or another appropriate method into tubes containing an anticoagulant.
-
Centrifuge the blood to separate the plasma.
-
-
TNF-α Measurement:
-
Quantify the concentration of TNF-α in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Visualizations
C5aR1 Signaling Pathway and this compound Inhibition
Caption: C5aR1 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Studies
References
Methodological & Application
JPE-1375 In Vivo Experimental Protocols: Application Notes for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for in vivo experiments involving JPE-1375, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1).
This compound is a linear peptidomimetic antagonist of C5aR1, a G protein-coupled receptor that plays a critical role in inflammatory responses.[1] By blocking the interaction of the potent anaphylatoxin C5a with its receptor, this compound effectively mitigates downstream inflammatory events, including neutrophil mobilization and the production of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF).[1][2] These characteristics make this compound a valuable tool for studying the role of the C5a-C5aR1 axis in various inflammatory and autoimmune disease models.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by competitively binding to C5aR1, thereby preventing the binding of its natural ligand, C5a. Activation of C5aR1 by C5a typically triggers a cascade of intracellular signaling events, primarily through G-protein coupling, leading to cellular responses such as chemotaxis, degranulation, and the production of inflammatory mediators.[1] this compound effectively inhibits these downstream signaling pathways.
References
Application Notes and Protocols for JPE-1375 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPE-1375 is a potent and specific linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1).[1] Dysregulation of the C5a-C5aR1 signaling axis is implicated in a variety of autoimmune and inflammatory diseases.[2] this compound offers a valuable tool for in vivo studies in mouse models to investigate the role of C5aR1 in disease pathogenesis and to evaluate the therapeutic potential of C5aR1 antagonism. These application notes provide detailed protocols for the use of this compound in common mouse models of inflammation, along with data on its in vivo efficacy and pharmacokinetic profile.
Mechanism of Action
This compound functions by binding to C5aR1, thereby preventing the binding of its natural ligand, the potent pro-inflammatory anaphylatoxin C5a. This blockade inhibits the downstream signaling cascade that leads to cellular responses such as chemotaxis, degranulation, and the production of inflammatory cytokines.[3][4]
C5aR1 Signaling Pathway and this compound Inhibition
The binding of C5a to C5aR1, a G protein-coupled receptor (GPCR), initiates a signaling cascade that promotes inflammation. This compound competitively antagonizes this interaction, mitigating the inflammatory response.
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
In Vivo Efficacy and Pharmacokinetics
This compound has demonstrated efficacy in mouse models of inflammation. Its pharmacokinetic profile is characterized by rapid distribution and elimination.[3]
Table 1: In Vivo Efficacy of this compound in a C5a Pharmacodynamic Mouse Model
| Dose (mg/kg) | Route of Administration | Effect on PMN Mobilization | Effect on TNF-α Levels | Reference |
| 0.3 | Intravenous (i.v.) | No significant effect | Not reported | [3] |
| 1.0 | Intravenous (i.v.) | Significant decrease | Significant reduction (~90%) | [3][5] |
| 3.0 | Intravenous (i.v.) | Significant decrease | Significant reduction (~90%) | [3][5] |
Table 2: Pharmacokinetic Parameters of this compound in C57BL/6J Mice
| Parameter | Value | Route of Administration | Dose (mg/kg) | Reference |
| Distribution | Rapid | Intravenous (i.v.) | 1.0 | [3] |
| Elimination | Rapid | Intravenous (i.v.) | 1.0 | [3] |
| In vivo Active Duration | < 2 hours | Intravenous (i.v.) | 1.0 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Administration
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 60 minutes before opening.
-
Reconstitute the lyophilized this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the peptide is fully dissolved.
-
For intravenous injection, dilute the DMSO stock solution with sterile saline to the final desired concentration. Note: The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final DMSO concentration of <5% is generally recommended for intravenous administration in mice.
-
Prepare fresh on the day of the experiment. If a stock solution in DMSO is prepared, it can be stored at -20°C for up to one month, protected from light.[6][7] For long-term storage of the lyophilized powder, keep it at -20°C.
Protocol 2: C5a-Induced Pharmacodynamic Mouse Model
This model is used to assess the in vivo efficacy of C5aR1 antagonists by measuring their ability to inhibit C5a-induced polymorphonuclear leukocyte (PMN) mobilization and TNF-α production.[1][2]
Materials:
-
This compound, prepared for i.v. injection
-
Recombinant mouse C5a
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Flow cytometer and antibodies for PMN identification (e.g., anti-Ly6G)
-
ELISA kit for mouse TNF-α
Experimental Workflow:
Caption: Experimental workflow for the C5a-induced pharmacodynamic mouse model.
Procedure:
-
Administer this compound (e.g., 1 or 3 mg/kg) or vehicle intravenously to C57BL/6J mice.[8]
-
After 15 minutes, intravenously inject recombinant mouse C5a (50 µg/kg).[8]
-
60 minutes after C5a injection, anesthetize the mice and collect blood via cardiac puncture into EDTA-coated tubes.[2]
-
For PMN analysis, perform red blood cell lysis and stain the remaining cells with fluorescently labeled antibodies against markers such as Ly6G. Analyze the percentage of circulating PMNs using a flow cytometer.
-
For TNF-α analysis, centrifuge the blood to separate the plasma. Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
Protocol 3: Reverse Passive Arthus Reaction (RPAR) Mouse Model
The RPAR model is an immune complex-mediated model of inflammation that is dependent on complement activation.[1][8]
Materials:
-
C57BL/6J mice
-
This compound, prepared for i.v. injection
-
Anti-ovalbumin antibody (or other suitable antibody)
-
Ovalbumin (or corresponding antigen)
-
Evans blue dye (for vascular permeability assessment)
-
Tissue collection and processing supplies for histology or myeloperoxidase (MPO) assay
Procedure:
-
Administer this compound (e.g., 1 mg/kg, i.v.) or vehicle to the mice.
-
Immediately after, inject anti-ovalbumin antibody intradermally into the dorsal skin of the mice.
-
Concurrently, inject ovalbumin intravenously. To assess vascular permeability, Evans blue dye can be co-injected with the antigen.
-
After a set period (e.g., 4-6 hours), euthanize the mice.
-
Excise the skin at the injection site.
-
Assess the inflammatory response through one or more of the following methods:
-
Vascular Permeability: If Evans blue was used, the dye can be extracted from the skin tissue and quantified spectrophotometrically.
-
Neutrophil Infiltration: The skin tissue can be processed for histological analysis (e.g., H&E staining) to visualize and quantify infiltrating neutrophils. Alternatively, a myeloperoxidase (MPO) assay can be performed on tissue homogenates as a biochemical measure of neutrophil accumulation.
-
Logical Relationship of this compound Action in Mouse Models
The administration of this compound in mouse models of inflammation leads to a cascade of events, starting with the antagonism of C5aR1 and resulting in the attenuation of the inflammatory response.
Caption: Logical flow of this compound's anti-inflammatory effects in vivo.
References
- 1. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. C5a receptor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for JPE-1375 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of JPE-1375, a peptide-based antagonist of the complement C5a receptor 1 (C5aR1). The following sections detail its mechanism of action, recommended dosage for in vivo studies, and detailed experimental protocols based on published research. This compound is utilized in studies of autoimmune and inflammatory diseases.[1][2]
Mechanism of Action
This compound is an antagonist of the complement C5a receptor 1 (C5aR1).[1][2][3] The complement system is a critical component of the innate immune system. Upon activation, the C5 protein is cleaved into C5a and C5b. C5a is a potent pro-inflammatory anaphylatoxin that mediates its effects primarily through C5aR1, a G protein-coupled receptor expressed on various immune cells, including polymorphonuclear leukocytes (PMNs) or neutrophils.
The binding of C5a to C5aR1 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF).[4][5] this compound competitively blocks the binding of C5a to C5aR1, thereby inhibiting these downstream inflammatory responses.[5] This makes it a valuable tool for investigating the role of the C5a-C5aR1 axis in various disease models.
Figure 1: Mechanism of action of this compound as a C5aR1 antagonist.
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic parameters of this compound from studies conducted in C57BL/6J wild-type mice.[1][4]
Table 1: In Vivo Pharmacodynamic Profile of this compound in Mice
| Parameter | Value | Animal Model | Notes |
|---|---|---|---|
| Effective Dose | 1.0 - 3.0 mg/kg (i.v.) | C57BL/6J Mice | Significantly inhibits PMN mobilization and TNF production.[4][6] |
| Ineffective Dose | 0.3 mg/kg (i.v.) | C57BL/6J Mice | No significant effect observed on PMN mobilization or TNF levels.[4][6] |
| EC50 (PMN Mobilization) | 6.9 µM | C57BL/6J Mice | Median effective concentration for inhibiting C5a-induced PMN mobilization.[1][4][6] |
| EC50 (TNF Production) | 4.5 µM | C57BL/6J Mice | Median effective concentration for reducing C5a-induced TNF levels.[1][4] |
| Max Inhibition (TNF) | ~90% | C57BL/6J Mice | Achieved at 1 and 3 mg/kg doses.[4][6] |
| Active Duration | < 2 hours | C57BL/6J Mice | Significantly shorter duration of action compared to other C5aR1 antagonists like PMX53.[4][[“]] |
| Median Effective Time (ET50) | 1.3 hours | C57BL/6J Mice | Time at which 50% of the maximum effect on PMN mobilization is lost.[4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Animal Model | Administration |
|---|---|---|---|
| Dose | 1 mg/kg | C57BL/6J Mice | Single Intravenous (i.v.) Injection |
| Distribution | Rapid | C57BL/6J Mice | Rapidly distributes in the plasma.[1][3] |
| Elimination | Rapid | C57BL/6J Mice | Follows a rapid elimination phase from the plasma.[1][3][4] |
| Correlation | Strong Negative | C57BL/6J Mice | A strong negative correlation exists between plasma concentrations and both PMN mobilization and TNF production.[1][3] |
Experimental Protocols
The following protocols are based on methodologies described for assessing the in vivo pharmacodynamics and pharmacokinetics of C5aR1 antagonists.[4][6]
This protocol is designed to determine the in vivo efficacy of this compound by measuring its ability to inhibit C5a-induced neutrophil mobilization and TNF production.
Materials:
-
This compound
-
Recombinant mouse C5a protein
-
C57BL/6J wild-type mice (10-12 weeks old)
-
Vehicle (e.g., sterile saline)
-
Anesthetics (e.g., zolazepam (B1684422) and xylazine)
-
Blood collection supplies (e.g., EDTA tubes)
-
Flow cytometer
-
ELISA kit for mouse TNF
Procedure:
-
Dose Preparation: Prepare solutions of this compound in the vehicle at concentrations required to deliver 0.3, 1.0, and 3.0 mg/kg.
-
Antagonist Administration: Administer the prepared doses of this compound (or vehicle control) to mice via a single intravenous (i.v.) injection.
-
C5a Challenge: 15 minutes after this compound administration, inject recombinant mouse C5a protein (50 µg/kg) intravenously to induce an inflammatory response.[4][6]
-
Blood Collection: 60 minutes after the C5a challenge, anesthetize the mice and collect blood samples via cardiac puncture into EDTA tubes.[4][6]
-
PMN Mobilization Analysis:
-
Perform a complete blood count or use flow cytometry to quantify the number of circulating polymorphonuclear leukocytes (PMNs).
-
Compare the PMN counts in this compound-treated groups to the vehicle control group.
-
-
TNF Production Analysis:
-
Centrifuge the blood samples to separate plasma.
-
Measure the concentration of TNF in the plasma using a mouse TNF ELISA kit according to the manufacturer's instructions.
-
Compare TNF levels in this compound-treated groups to the vehicle control group.
-
Figure 2: Experimental workflow for in vivo pharmacodynamic assessment.
This protocol is used to determine the plasma concentration profile of this compound over time.
Materials:
-
This compound
-
C57BL/6J wild-type mice (male, n=5 per group)
-
Vehicle
-
Blood collection supplies (microsampling technique)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dose Administration: Administer this compound at a single dose of 1 mg/kg via i.v. injection.[4][6]
-
Serial Blood Sampling: Collect serial blood samples at multiple time points. Recommended time points include: 10, 15, 30, 45, and 60 minutes, and 2, 4, 6, and 24 hours post-dose.[4][6] Use a microsampling technique from a tail vein to minimize stress and blood loss.[4][6]
-
Terminal Bleed: At the final time point (e.g., 24 hours), perform a terminal bleed via cardiac puncture.[4][6]
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Plot the plasma concentration of this compound versus time and calculate key pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL).
Disclaimer: This document is intended for research use only. All animal experiments should be conducted in accordance with institutional guidelines and approved by an appropriate ethics committee.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
Application Notes and Protocols for In Vivo Administration of JPE-1375
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of JPE-1375, a potent and selective antagonist of the complement C5a receptor 1 (C5aR1). The protocols outlined below are based on established pharmacodynamic studies in murine models.
Introduction
This compound is a linear peptide that acts as a competitive antagonist of C5aR1, a key receptor in the complement system's inflammatory cascade.[1][2] By blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, this compound effectively mitigates downstream inflammatory responses, including neutrophil mobilization and cytokine release.[1][3] These characteristics make this compound a valuable tool for investigating the role of the C5a-C5aR1 axis in various autoimmune and inflammatory diseases.[3][4]
Mechanism of Action
This compound exerts its pharmacological effect by binding to C5aR1, thereby preventing the binding of its natural ligand, C5a. This blockade inhibits the intracellular signaling pathways that lead to cellular activation, chemotaxis, and the production of inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[1][5]
Data Presentation
In Vivo Efficacy of this compound in Mice
The following table summarizes the quantitative data from in vivo studies assessing the efficacy of intravenously administered this compound in a C5a-induced inflammation model in C57BL/6J wild-type mice.[1][3]
| Parameter | Value | Notes |
| Administration Route | Intravenous (i.v.) | Single bolus injection.[3] |
| Effective Dose | 1 mg/kg | Significantly decreased C5a-mediated polymorphonuclear leukocyte (PMN) mobilization and TNF-α production.[1][6] |
| Dose Range Tested | 0.3, 1.0, and 3.0 mg/kg | No significant effect was observed at the 0.3 mg/kg dose.[1] |
| EC50 (PMN Mobilization) | 6.9 μM | Median effective concentration for the inhibition of PMN mobilization.[3] |
| EC50 (TNF-α Reduction) | 4.5 μM | Median effective concentration for the reduction of plasma TNF-α levels.[3] |
| Maximal Inhibitory Effect Duration | 15 minutes (0.25 hours) | The peak inhibitory effect on PMN mobilization and TNF-α production was observed shortly after administration.[1][2] |
| In Vivo Active Duration | < 2 hours | The overall duration of the inhibitory effect was less than 2 hours.[2][6] |
Pharmacokinetic Parameters of this compound
Pharmacokinetic analysis following a single intravenous administration of 1 mg/kg of this compound in wild-type mice revealed rapid plasma distribution and elimination.[1]
Experimental Protocols
In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy
This protocol describes a method to evaluate the in vivo efficacy of this compound by measuring its ability to inhibit C5a-induced neutrophil mobilization and TNF-α production in mice.[1]
Materials:
-
This compound
-
Recombinant mouse C5a protein
-
C57BL/6J wild-type mice (10-12 weeks old)[3]
-
Sterile, non-pyrogenic saline or other appropriate vehicle
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
ELISA kit for mouse TNF-α
-
Flow cytometer or hematology analyzer for blood cell counting
Procedure:
-
Preparation of Reagents:
-
Reconstitute this compound in a suitable sterile vehicle to the desired stock concentration. Prepare serial dilutions to achieve the final dosing concentrations (0.3, 1.0, and 3.0 mg/kg).
-
Reconstitute recombinant mouse C5a protein in a sterile vehicle to a concentration that will deliver 50 μg/kg upon intravenous injection.[1]
-
-
Animal Dosing:
-
Blood Sample Collection:
-
Analysis of Polymorphonuclear (PMN) Mobilization:
-
Perform a complete blood count (CBC) using a hematology analyzer or flow cytometry to determine the percentage of circulating PMNs.
-
Calculate the percentage change in PMNs relative to baseline or the vehicle control group.
-
-
Analysis of TNF-α Production:
-
Separate plasma from the collected blood samples by centrifugation.
-
Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
-
Time Profile of this compound Bioactivity
This protocol is designed to determine the duration of this compound's inhibitory activity in vivo.[2]
Procedure:
-
Administer this compound (1 mg/kg, i.v.) to wild-type mice at different time points prior to C5a challenge: 15 minutes, 2 hours, 6 hours, and 24 hours.[2]
-
At the designated time after this compound administration, inject recombinant mouse C5a protein (50 μg/kg, i.v.).[2]
-
Sixty minutes after the C5a injection, collect blood samples.[2]
-
Analyze PMN mobilization and plasma TNF-α levels as described in the previous protocol.
Visualizations
Signaling Pathway of C5a-C5aR1 and Inhibition by this compound
Caption: C5a-C5aR1 signaling and its inhibition by this compound.
Experimental Workflow for In Vivo Pharmacodynamic Assay
Caption: Workflow for assessing this compound in vivo efficacy.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. guidetopharmacology.org [guidetopharmacology.org]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
JPE-1375 for TNF Level Reduction Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases. Consequently, the modulation of TNF-α levels represents a critical therapeutic strategy. JPE-1375 is a peptide-based antagonist of the complement C5a receptor 1 (C5aR1).[1] The activation of C5aR1 by its ligand C5a can lead to the production of inflammatory cytokines, including TNF-α.[1] By blocking this interaction, this compound serves as a potential therapeutic agent for mitigating inflammatory responses. These application notes provide detailed protocols for assessing the efficacy of this compound in reducing TNF-α levels in both in vivo and in vitro models.
Mechanism of Action
This compound functions by competitively binding to C5aR1, thereby preventing the binding of the pro-inflammatory anaphylatoxin C5a. This inhibitory action disrupts the downstream signaling cascades that lead to the production and release of TNF-α and other inflammatory mediators. The C5a-C5aR1 axis is a potent driver of inflammation, and its blockade by this compound offers a targeted approach to reducing TNF-α levels.
Data Presentation
In Vivo Efficacy of this compound on C5a-Induced TNF-α Reduction in Mice
The following table summarizes the dose-dependent effect of this compound on plasma TNF-α levels in mice following intravenous administration of recombinant mouse C5a.
| This compound Dose (mg/kg) | Mean TNF-α Reduction (%) | Median Effective Concentration (EC₅₀) (µM) |
| 0.3 | Partial Reduction | 4.5 |
| 1.0 | ~90% | |
| 3.0 | ~90% |
Data adapted from an in vivo pharmacodynamic study. The study demonstrated that this compound significantly reduces C5a-mediated TNF-α production.[2]
Time-Course of TNF-α Inhibition by this compound
This table illustrates the duration of the inhibitory effect of a single 1 mg/kg intravenous dose of this compound on C5a-induced TNF-α levels in mice.
| Time Post this compound Administration | Mean TNF-α Reduction (%) | Median Effective Time (ET₅₀) (hours) |
| 0.25 hours | ~90% | 5.3 |
| <2 hours | Significant Inhibition |
This data highlights the potent but relatively short-acting in vivo efficacy of this compound in this model.[1][2]
Experimental Protocols
In Vivo Assessment of this compound on C5a-Induced TNF-α Production in Mice
This protocol is designed to evaluate the in vivo efficacy of this compound in a mouse model of C5a-induced inflammation.
Materials:
-
This compound
-
Recombinant mouse C5a
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Wild-type mice (e.g., C57BL/6J)
-
Anticoagulant (e.g., EDTA)
-
Microcentrifuge tubes
-
ELISA kit for mouse TNF-α
Protocol:
-
Animal Handling and Dosing:
-
Acclimatize mice to laboratory conditions for at least one week prior to the experiment.
-
Prepare solutions of this compound at desired concentrations (e.g., 0.3, 1.0, and 3.0 mg/kg) in sterile PBS.
-
Administer this compound to the mice via intravenous (i.v.) injection.
-
Include a vehicle control group receiving only PBS.
-
-
Induction of TNF-α Production:
-
Fifteen minutes after the administration of this compound or vehicle, inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce TNF-α production.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 60 minutes) after C5a administration, collect blood samples from the mice via cardiac puncture or another appropriate method into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Quantification of TNF-α:
-
Measure the concentration of TNF-α in the plasma samples using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
-
In Vitro Assay for this compound Mediated Reduction of LPS-Induced TNF-α
This protocol outlines a cell-based assay to determine the ability of this compound to inhibit lipopolysaccharide (LPS)-induced TNF-α secretion from a relevant cell line, such as human monocytic THP-1 cells or primary macrophages. While direct studies on this compound in LPS models are limited, this protocol is based on established methods for assessing C5aR antagonists.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)
-
96-well cell culture plates
-
ELISA kit for human TNF-α
Protocol:
-
Cell Culture and Seeding:
-
Culture THP-1 cells in complete RPMI-1640 medium.
-
(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁵ cells per well and allow them to adhere overnight.
-
-
Treatment with this compound:
-
Prepare a serial dilution of this compound in cell culture medium to achieve a range of final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium only).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a humidified CO₂ incubator.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in cell culture medium. The final concentration will need to be optimized, but a common starting point is 1 µg/mL.
-
Add the LPS solution to all wells except for the negative control wells.
-
Incubate the plate for a period known to induce robust TNF-α production (e.g., 4-6 hours).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 300 x g) for 5 minutes to pellet the cells.
-
Carefully collect the cell culture supernatant from each well without disturbing the cell layer.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Visualizations
Signaling Pathway of C5a-Induced TNF-α Production and Inhibition by this compound
Caption: C5a-C5aR1 signaling and its inhibition by this compound.
Experimental Workflow for In Vivo TNF-α Reduction Assay
Caption: Workflow for the in vivo assessment of this compound.
Experimental Workflow for In Vitro TNF-α Reduction Assay
Caption: Workflow for the in vitro assessment of this compound.
References
Application Notes and Protocols for JPE-1375 in a Murine Peritonitis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for evaluating the efficacy of JPE-1375, a potent and specific peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1), in a zymosan-induced murine model of peritonitis. Peritonitis is a life-threatening condition characterized by inflammation of the peritoneum, often leading to sepsis and multiple organ failure. The complement component C5a is a powerful inflammatory mediator that, through its receptor C5aR1, plays a crucial role in the recruitment and activation of immune cells, such as neutrophils and macrophages, to the site of inflammation.[1][2] this compound offers a therapeutic strategy to mitigate the excessive inflammatory response in peritonitis by blocking the C5a-C5aR1 axis.[3][4]
This document outlines the necessary materials, experimental procedures, and data analysis techniques for assessing the anti-inflammatory effects of this compound in a preclinical setting.
Mechanism of Action: this compound
This compound is a linear peptidomimetic antagonist that specifically targets C5aR1 (also known as CD88), a G protein-coupled receptor.[5][6] By binding to C5aR1, this compound prevents the binding of its natural ligand, C5a. This blockade inhibits the downstream signaling cascade that leads to a range of pro-inflammatory responses, including:
-
Chemotaxis: Inhibition of the directed migration of immune cells, particularly neutrophils, to the inflamed peritoneum.[6]
-
Cytokine and Chemokine Release: Reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α).[3][4]
-
Immune Cell Activation: Attenuation of the activation of phagocytic cells like macrophages and neutrophils.[1][2]
Dysregulation of the C5a-C5aR1 axis is implicated in a variety of inflammatory and autoimmune diseases.[7][8]
Signaling Pathway
The binding of C5a to C5aR1 on immune cells triggers a cascade of intracellular signaling events. This compound, by blocking this initial interaction, inhibits these downstream pathways. The simplified signaling pathway is depicted below.
Caption: Inhibition of C5a-C5aR1 signaling by this compound.
Experimental Protocol: this compound in Zymosan-Induced Peritonitis
This protocol is a synthesized guideline based on established zymosan-induced peritonitis models and pharmacokinetic data for this compound.
Materials
-
Animals: Male C57BL/6 mice, 8-12 weeks old.
-
This compound: (MedChemExpress or other reputable supplier).
-
Vehicle: Sterile, pyrogen-free 0.9% saline.
-
Zymosan A: From Saccharomyces cerevisiae (Sigma-Aldrich or equivalent).
-
Anesthetics: Isoflurane or a combination of ketamine/xylazine.
-
Peritoneal Lavage Buffer: Sterile phosphate-buffered saline (PBS) containing 2 mM EDTA.
-
Reagents for cell counting and analysis: Trypan blue, flow cytometry antibodies (e.g., anti-Ly6G for neutrophils, anti-F4/80 for macrophages).
-
ELISA kits: For measurement of cytokines (e.g., TNF-α, IL-6, MCP-1) in peritoneal fluid.
Experimental Workflow
Caption: Experimental workflow for assessing this compound in a murine peritonitis model.
Procedure
-
Preparation of Reagents:
-
This compound Solution: Dissolve this compound in sterile 0.9% saline to the desired concentration. It is recommended to prepare fresh on the day of the experiment.
-
Zymosan A Suspension: Prepare a suspension of zymosan A in sterile 0.9% saline. A typical concentration is 1 mg/mL. Vortex thoroughly before each injection to ensure a uniform suspension.[9][10]
-
-
Animal Grouping:
-
Randomly assign mice to experimental groups (n=6-8 per group):
-
Sham Group: Receive vehicle (saline) i.v. and saline i.p.
-
Vehicle Control Group: Receive vehicle i.v. and zymosan i.p.
-
This compound Treatment Group(s): Receive this compound (e.g., 1 mg/kg and 3 mg/kg) i.v. and zymosan i.p.
-
-
-
Administration of this compound and Induction of Peritonitis:
-
Administer the appropriate dose of this compound or vehicle via intravenous (i.v.) injection. Doses of 1 mg/kg and 3 mg/kg have been shown to be effective in inhibiting C5a-induced responses.[3][4][5]
-
After 15-30 minutes, induce peritonitis by intraperitoneal (i.p.) injection of zymosan A. A dose of 0.1 to 1 mg per mouse is commonly used.[10][11][12]
-
-
Monitoring and Sample Collection:
-
House the animals with free access to food and water.
-
At a predetermined time point post-zymosan injection (e.g., 4, 8, or 24 hours), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).[12][13]
-
Perform a peritoneal lavage by injecting 3-5 mL of cold PBS with 2 mM EDTA into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.[11]
-
-
Analysis of Peritoneal Lavage Fluid:
-
Cell Count and Differentiation: Determine the total number of leukocytes in the peritoneal lavage fluid using a hemocytometer or an automated cell counter. Perform differential cell counts to quantify neutrophils, macrophages, and other immune cells using flow cytometry with specific cell surface markers.[11]
-
Cytokine Measurement: Centrifuge the lavage fluid to pellet the cells. Collect the supernatant and store it at -80°C until analysis. Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) using commercial ELISA kits.[11]
-
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating this compound.
Table 1: In Vivo Efficacy of this compound on C5a-Induced Polymorphonuclear Leukocyte (PMN) Mobilization and TNF-α Production[3][4]
| Parameter | This compound Dose (mg/kg, i.v.) | PMN Mobilization (% Inhibition) | TNF-α Production (% Inhibition) | EC50 (µM) |
| Dose-Response | 0.3 | No significant effect | Partial reduction | 6.9 |
| 1.0 | Significant decrease | ~90% reduction | ||
| 3.0 | Significant decrease | ~90% reduction | ||
| TNF-α EC50 | 4.5 |
EC50 values are calculated based on molar concentrations in estimated mouse blood volume.[3]
Table 2: In Vivo Duration of Action of this compound (1 mg/kg, i.v.)[5]
| Time of this compound Administration Before C5a Challenge | Inhibition of PMN Mobilization | Inhibition of TNF-α Production | Median Effective Time (ET50) for PMN Inhibition (hours) | Median Effective Time (ET50) for TNF-α Inhibition (hours) |
| 15 minutes | Significant | ~90% | 1.3 | 5.3 |
| 2 hours | No significant inhibition | Partial inhibition | ||
| 6 hours | No significant inhibition | No significant inhibition | ||
| 24 hours | No significant inhibition | No significant inhibition |
Note: The in vivo active duration for this compound is relatively short (<2 hours for PMN inhibition).[5][8]
Conclusion
This compound is a valuable research tool for investigating the role of the C5a-C5aR1 axis in inflammatory diseases. The provided protocol offers a framework for assessing its therapeutic potential in a murine model of peritonitis. The quantitative data indicate that this compound is effective at inhibiting key inflammatory responses in vivo, although its short duration of action should be considered in experimental design. Further studies can adapt this protocol to investigate different dosing regimens, routes of administration, and a broader range of inflammatory markers to fully characterize the in vivo profile of this compound.
References
- 1. C5AR1: A Key Regulator of Immune Response and Inflammation [learn.mapmygenome.in]
- 2. The Pleiotropic Effect of Complement C5a-C5aR1 Pathway in Diseases: From Immune Regulation to Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C5a receptor - Wikipedia [en.wikipedia.org]
- 7. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. inotiv.com [inotiv.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. Zymosan-induced peritonitis: Effects on cardiac function, temperature regulation, translocation of bacteria and role of dectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of JPE-1375 Solution for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPE-1375 is a potent and specific antagonist of the complement C5a receptor 1 (C5aR1), a key mediator of inflammatory responses.[1][2] As a peptide-based therapeutic candidate, its poor aqueous solubility necessitates a carefully designed formulation for in vivo administration, particularly for intravenous injection. These application notes provide detailed protocols for the preparation of this compound solutions suitable for preclinical research, focusing on methods that ensure bioavailability while minimizing vehicle-associated toxicity.
Data Presentation
This compound Physicochemical and In Vivo Properties
| Property | Value | Source |
| Molecular Formula | C49H63FN10O9 | InvivoChem |
| Solubility | DMSO: ~100 mg/mL (~104.70 mM) | InvivoChem |
| Mechanism of Action | C5a Receptor 1 (C5aR1) Antagonist | [1][2] |
| Route of Administration | Intravenous (i.v.) | [1][2] |
| Effective Dose in Mice | 1 mg/kg and 3 mg/kg (i.v.) | [1] |
Recommended Vehicle Composition for Intravenous Injection
For preclinical studies in mice, a co-solvent system is recommended to ensure the solubility of this compound for intravenous administration. The final concentration of dimethyl sulfoxide (B87167) (DMSO) should be minimized, ideally kept below 10% (v/v), to mitigate potential toxicity.[3][4]
| Component | Purpose | Recommended Concentration |
| This compound | Active Pharmaceutical Ingredient | Target concentration based on dosing |
| DMSO | Primary Solubilizing Agent | Sufficient to create a stock solution |
| PEG300 | Co-solvent | As per formulation protocol |
| Tween 80 | Surfactant/Emulsifier | As per formulation protocol |
| ddH2O or Saline (0.9%) | Diluent | To final volume |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Pharmaceutical-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free microcentrifuge tubes or glass vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Aseptically weigh the required amount of this compound powder and transfer it to a sterile vial.
-
Add the minimum volume of 100% DMSO required to completely dissolve the compound, aiming for a high-concentration stock solution (e.g., 25 mg/mL).[5]
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming can be applied if necessary, but the stability of the compound at elevated temperatures should be considered.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), protected from light.
Protocol 2: Preparation of this compound Working Solution for Intravenous Injection
This protocol describes the dilution of the DMSO stock solution to prepare a working solution suitable for intravenous injection in mice.
Materials:
-
This compound stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile double-distilled water (ddH2O) or 0.9% saline
-
Sterile tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Calculate the required volume of each component based on the desired final concentration of this compound and the total volume of the working solution needed.
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the required volume of PEG300 to the DMSO solution and mix until the solution is clear.
-
Add the required volume of Tween 80 and mix until the solution is clear.
-
Slowly add the required volume of ddH2O or saline to the mixture, mixing gently to avoid precipitation.
-
The final solution is now ready for administration. It is recommended to use the freshly prepared solution.
Example Formulation for a 1 mg/mL Working Solution: To prepare 1 mL of a 1 mg/mL this compound working solution from a 25 mg/mL stock in DMSO:
-
Take 40 µL of the 25 mg/mL this compound DMSO stock solution.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 510 µL of ddH2O or saline to reach a final volume of 1 mL.
Mandatory Visualization
Caption: Workflow for this compound solution preparation.
Caption: this compound mechanism of action signaling pathway.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]
Application of JPE-1375 in Immunology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JPE-1375 is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1). The complement system, a critical component of innate immunity, can become dysregulated in various autoimmune and inflammatory diseases, leading to excessive inflammation and tissue damage.[1] The anaphylatoxin C5a, a potent pro-inflammatory mediator, exerts its effects primarily through C5aR1.[2] By blocking the interaction of C5a with its receptor, this compound offers a targeted therapeutic strategy to mitigate the inflammatory cascade in a variety of pathological conditions.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in immunology research, with a focus on its application in models of inflammation and autoimmune diseases.
Mechanism of Action
This compound is a linear peptidomimetic antagonist of C5aR1.[5] It competitively binds to C5aR1, preventing the binding of C5a and subsequent receptor activation. This blockade inhibits downstream signaling pathways that lead to cellular responses such as chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[2]
References
- 1. An Antibiotic-Responsive Mouse Model of Fulminant Ulcerative Colitis | PLOS Medicine [journals.plos.org]
- 2. The Harmful Role of C5a on Innate Immunity in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Complement C5a Receptor 1 for the Treatment of Immunosuppression in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
JPE-1375: Application Notes for Studying Leukocyte Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukocyte mobilization is a critical process in the inflammatory response, involving the release of leukocytes, particularly neutrophils, from the bone marrow into the peripheral circulation. This process is tightly regulated by a variety of signaling molecules, among which the complement component C5a is a potent chemoattractant. C5a exerts its effects through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR) expressed on the surface of various immune cells, including neutrophils. Dysregulation of the C5a-C5aR1 axis is implicated in a range of inflammatory and autoimmune diseases.
JPE-1375 is a peptide-based antagonist of C5aR1. By blocking the interaction between C5a and its receptor, this compound effectively inhibits downstream signaling pathways that lead to leukocyte activation and mobilization. This makes this compound a valuable tool for studying the role of the C5a-C5aR1 axis in inflammatory processes and for the preclinical evaluation of potential therapeutic agents targeting this pathway. These application notes provide detailed protocols for utilizing this compound in in vivo studies of leukocyte mobilization.
Mechanism of Action
This compound is a competitive antagonist of the C5a receptor 1 (C5aR1). In the context of leukocyte mobilization, the binding of the potent inflammatory mediator C5a to C5aR1 on neutrophils triggers a signaling cascade that results in their release from the bone marrow and subsequent recruitment to sites of inflammation. This compound blocks this initial binding step, thereby inhibiting C5a-induced neutrophil mobilization and the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF).[1][2][3]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in a mouse model of C5a-induced leukocyte mobilization.
Table 1: Dose-Dependent Inhibition of Polymorphonuclear (PMN) Leukocyte Mobilization and TNF Production by this compound
| This compound Dose (mg/kg, i.v.) | Inhibition of PMN Mobilization (%) | Inhibition of TNF Production (%) |
| 0.3 | No significant effect | Partial reduction |
| 1 | Significant decrease | ~90% reduction |
| 3 | Significant decrease | ~90% reduction |
Data derived from studies where C5a (50 μg/kg) was used to induce mobilization.[2]
Table 2: In Vivo Pharmacodynamic Properties of this compound
| Parameter | Value |
| Median Effective Concentration (EC50) for PMN Mobilization | 6.9 μM |
| Median Effective Concentration (EC50) for TNF Inhibition | 4.5 μM |
| In vivo Active Duration | < 2 hours |
| Median Effective Time (ET50) for PMN Mobilization Inhibition | 1.3 hours |
These values were determined following intravenous administration.[1][2]
Experimental Protocols
In Vivo Pharmacodynamic Assay for C5aR1 Antagonist Efficacy in Mice
This protocol details a robust method to assess the in vivo efficacy of this compound in inhibiting C5a-induced neutrophil mobilization and TNF production.
Materials:
-
This compound
-
Recombinant mouse C5a (rmC5a)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Plasma storage tubes
-
Automated hematology analyzer
-
TNF ELISA kit
Experimental Workflow:
References
Troubleshooting & Optimization
JPE-1375 solubility and stability issues
Welcome to the technical support center for JPE-1375, a potent antagonist of the complement C5a receptor 1 (C5aR1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the complement C5a receptor 1 (C5aR1).[1][2][3] C5aR1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response.[4][5][6] Upon binding of its ligand, C5a, C5aR1 activates downstream signaling pathways, primarily through Gαi protein coupling and β-arrestin recruitment.[4][5][6] This leads to various cellular responses, including chemotaxis, cytokine secretion, and phagocytosis.[6] this compound blocks the binding of C5a to C5aR1, thereby inhibiting these inflammatory responses.
Q2: What are the primary challenges when working with this compound?
A2: The main challenges associated with this compound are its low aqueous solubility and potential for stability issues if not handled and stored correctly. While highly soluble in organic solvents like DMSO, it can precipitate when diluted into aqueous buffers, a common step in many experimental protocols.
Q3: How should I store this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is also recommended to protect the compound from light.[7] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[1]
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Aqueous Buffer
Cause: This is a common issue for compounds with high lipophilicity and low aqueous solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the dramatic increase in solvent polarity causes the compound to "crash out" of the solution.
Solutions:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay. While many cell lines can tolerate up to 0.5% DMSO, it is best to keep it below 0.1% if possible to minimize solvent effects and reduce the risk of precipitation.
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.
-
Vigorous Mixing: When diluting, add the this compound stock solution to the aqueous buffer while vortexing or stirring vigorously to promote rapid dispersion.
-
Use of Surfactants or Co-solvents: For in vivo studies or challenging in vitro assays, consider the use of formulation aids. Low concentrations of non-ionic surfactants like Tween 80 or co-solvents such as polyethylene (B3416737) glycol (PEG) can improve solubility.[8]
Issue 2: Inconsistent or No Biological Activity Observed
Cause: This could be due to several factors, including compound degradation, inaccurate concentration due to precipitation, or issues with the experimental setup.
Solutions:
-
Confirm Compound Integrity: Ensure that the this compound has been stored correctly and has not expired. If in doubt, it is advisable to use a fresh vial.
-
Verify Solubilization: Before adding to your experimental system, visually inspect the diluted this compound solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, refer to the troubleshooting guide for precipitation issues.
-
Optimize Assay Conditions: The biological activity of this compound is dependent on its ability to access and bind to C5aR1. Ensure that your cell-based assays are optimized for this target.
-
Consider Non-Specific Binding: Poorly soluble compounds can sometimes adsorb to plasticware. To mitigate this, consider using low-adhesion microplates or pre-treating plates with a blocking agent like bovine serum albumin (BSA).
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~100 mg/mL (~104.70 mM) | Ultrasonic treatment may be needed. Use of hygroscopic DMSO can impact solubility; it is recommended to use a fresh, unopened vial of DMSO.[3][7] |
| Aqueous Buffers | Low | Prone to precipitation upon dilution from organic stock solutions. |
Table 2: In Vivo Efficacy of this compound in Mice
| Parameter | Value | Reference |
| EC50 (PMN Mobilization) | 6.9 µM | [9] |
| EC50 (TNF Reduction) | 4.5 µM | [9] |
| Effective In Vivo Dose (i.v.) | 1 and 3 mg/kg | [9] |
| In Vivo Active Duration | < 2 hours | [10] |
| Plasma Half-life | 0.13 hours | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Weigh the Compound: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (955.1 g/mol ), calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Volume (L) = (Mass (g) / 955.1 g/mol ) / 0.010 mol/L
-
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied, but be cautious of potential degradation with prolonged heat exposure.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C, protected from light.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions in pure DMSO (e.g., 1 mM, 100 µM).
-
Prepare Final Aqueous Solution: Pre-warm your aqueous buffer (e.g., cell culture medium) to the desired temperature.
-
Add Compound to Buffer: While vortexing the aqueous buffer, add a small volume of the appropriate DMSO intermediate to achieve the final desired concentration. It is crucial to add the DMSO stock to the buffer and not the other way around.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your cells or affects the experimental outcome (typically <0.5%).
Visualizations
Caption: C5aR1 signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for using this compound in cell-based assays.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C5a receptor - Wikipedia [en.wikipedia.org]
- 7. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
optimizing JPE-1375 dosage for efficacy
Technical Support Center: JPE-1375
This technical support center provides essential guidance for researchers and drug development professionals on optimizing the dosage of this compound for maximum efficacy in experimental settings. This compound is a potent and selective antagonist of the Complement C5a Receptor 1 (C5aR1), a key mediator in inflammatory and autoimmune responses.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an antagonist of the Complement C5a Receptor 1 (C5aR1).[1][2] It functions by blocking the binding of C5a, a potent pro-inflammatory anaphylatoxin, to its receptor. This inhibition disrupts the downstream signaling cascade that leads to neutrophil mobilization, degranulation, and the release of inflammatory cytokines like TNF-α.[1][3]
Q2: What is a typical starting concentration range for in vitro experiments?
A2: For initial in vitro cell-based assays, a dose-response curve should be generated to determine the optimal concentration. Based on published data, the half-maximal effective concentration (EC50) for inhibiting polymorphonuclear leukocyte (PMN) mobilization in mice is approximately 6.9 μM, and for reducing TNF levels, it's around 4.5 μM.[1][2] Therefore, a starting concentration range of 0.1 µM to 50 µM is recommended to capture the full dose-response relationship.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution in an appropriate solvent, such as DMSO. To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[2]
Q4: I am observing high levels of cell death even at low concentrations. What could be the cause?
A4: While this compound is designed to be selective, high concentrations of any small molecule inhibitor can lead to off-target effects or cellular toxicity.[4] It is crucial to distinguish between targeted anti-proliferative effects and general cytotoxicity. Consider the following:
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Titrate to the lowest effective concentration: Determine the minimal concentration that achieves the desired inhibition of C5aR1 without causing excessive cell death.[4]
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Assess apoptosis markers: Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is due to apoptosis.[4]
-
Use appropriate controls: Include vehicle-only controls to account for any solvent-induced toxicity.
Q5: My results are inconsistent between experiments. What are some common causes of variability?
A5: Inconsistent results can arise from several factors in in vitro assays.[5] Key areas to check include:
-
Cell line integrity: Ensure cell lines are authenticated and free from contamination.[6]
-
Cell density: Initial cell seeding density can significantly impact drug response.[5]
-
Reagent stability: Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[2]
-
Assay conditions: Maintain consistency in incubation times, media components, and passage number of cells.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Efficacy | Degraded this compound stock solution. | Prepare fresh stock solutions and store them in aliquots at -80°C.[2] |
| Cell line does not express sufficient C5aR1. | Confirm C5aR1 expression in your cell model using qPCR, western blot, or flow cytometry. | |
| Incorrect assay endpoint. | Ensure the chosen assay (e.g., neutrophil migration, cytokine release) is appropriate to measure C5aR1 activity. | |
| High Background Signal | Non-specific binding of detection antibodies. | Optimize antibody concentrations and include appropriate isotype controls. |
| Autofluorescence of the compound. | Check for compound interference with the assay readout (e.g., fluorescence or luminescence). | |
| Poor Dose-Response Curve | Suboptimal concentration range. | Broaden the concentration range tested to ensure you capture the full sigmoidal curve.[7][8] |
| Issues with serial dilutions. | Prepare fresh serial dilutions for each experiment and ensure accurate pipetting. |
Experimental Protocols & Data
In Vitro Dose-Response Experiment for this compound
This protocol outlines a typical experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on C5a-induced cell migration in a human neutrophil-like cell line (e.g., HL-60).
1. Cell Preparation:
- Culture HL-60 cells according to standard protocols.
- Differentiate cells into a neutrophil-like phenotype using DMSO or all-trans-retinoic acid (ATRA).
- Harvest and resuspend differentiated cells in assay buffer to a final concentration of 1 x 10^6 cells/mL.
2. This compound Preparation:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions in assay buffer to create a range of working concentrations (e.g., 0.1 µM to 100 µM).
3. Chemotaxis Assay (using a Boyden chamber):
- Add recombinant human C5a (chemoattractant) to the lower wells of the chamber.
- In separate tubes, pre-incubate the cell suspension with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
- Add the pre-incubated cell suspension to the upper wells of the chamber.
- Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
- After incubation, quantify the number of cells that have migrated to the lower chamber using a cell viability reagent (e.g., Calcein-AM) and a fluorescence plate reader.
4. Data Analysis:
- Calculate the percentage of migration inhibition for each this compound concentration relative to the vehicle control.
- Plot the percentage of inhibition against the log of the this compound concentration.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Sample Dose-Response Data
| This compound Concentration (µM) | % Migration Inhibition |
| 0.01 | 2.5 |
| 0.1 | 10.2 |
| 1 | 48.9 |
| 5 | 85.4 |
| 10 | 95.1 |
| 50 | 98.6 |
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits the C5aR1 signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.jp]
- 7. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
Technical Support Center: Troubleshooting JPE-1375 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the C5aR1 antagonist, JPE-1375, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1).[1] It works by selectively binding to C5aR1 and inhibiting its signaling pathway, which is a crucial part of the inflammatory response.[2][3] The C5a-C5aR1 pathway is involved in numerous inflammatory and immune-mediated diseases.[3] By blocking this pathway, this compound can reduce the recruitment of immune cells, such as neutrophils, to sites of inflammation.[1][4]
Q2: What is the recommended dose of this compound for in vivo mouse studies?
A2: For in vivo studies in mice, intravenous (i.v.) administration of this compound at doses of 1 mg/kg and 3 mg/kg has been shown to be effective in significantly decreasing C5a-mediated polymorphonuclear (PMN) mobilization and TNF production.[1] A dose of 0.3 mg/kg did not show a significant effect.[1] Therefore, a starting dose of 1 mg/kg is recommended.
Q3: How long is this compound active in vivo after administration?
A3: this compound has a short in vivo active duration of less than 2 hours in mice following intravenous injection.[4][5] This is due to its rapid plasma distribution and elimination, with a half-life of approximately 0.13 hours.[5] This is in contrast to other C5aR1 antagonists like the cyclic peptide PMX53, which has a significantly longer active duration of up to 6 hours.[4][5]
Q4: What are the expected outcomes of successful this compound treatment in a C5a-mediated inflammation model?
A4: Successful treatment with this compound in a C5a-mediated inflammation model in mice should result in a significant reduction in:
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Neutrophil mobilization: A decrease in the number of circulating neutrophils (neutrophilia) induced by C5a.[1][4]
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TNF production: A reduction in the plasma levels of the pro-inflammatory cytokine TNF.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or reduced inhibition of neutrophil mobilization. | Suboptimal dose of this compound. | Perform a dose-response study to determine the optimal dose for your specific animal model and experimental conditions. Doses of 1 and 3 mg/kg have been shown to be effective.[1] |
| Timing of administration is incorrect. | Due to its short half-life (<2 hours), ensure that this compound is administered shortly before the inflammatory challenge (e.g., C5a injection).[4][5] | |
| Poor neutrophil viability or health. | Check the viability of neutrophils before and during the experiment. Use freshly isolated neutrophils for the best results. | |
| Issues with the neutrophil mobilization assay. | Verify the protocol for the neutrophil mobilization assay, including the method of blood collection and cell counting. Ensure proper staining and gating if using flow cytometry. | |
| High background neutrophil levels. | Stress-induced neutrophil mobilization. | Handle animals carefully to minimize stress, as this can cause a small increase in circulating neutrophils.[1] |
| Underlying inflammation in the animal model. | Ensure that the animals are healthy and free from any underlying infections or inflammatory conditions before starting the experiment. | |
| Variability in TNF-α levels between animals. | Inconsistent C5a administration. | Ensure accurate and consistent intravenous injection of C5a to all animals. |
| Sample handling and processing. | Process blood samples for plasma TNF-α measurement consistently and avoid repeated freeze-thaw cycles. | |
| This compound appears to have no effect. | Compound degradation. | Ensure proper storage and handling of the this compound compound to maintain its stability and activity. |
| Incorrect route of administration. | The referenced studies used intravenous administration.[1][4] If using a different route, the bioavailability and efficacy may be altered. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound on C5a-Induced PMN Mobilization and TNF Production in Mice
| This compound Dose (mg/kg, i.v.) | Inhibition of PMN Mobilization | Inhibition of TNF Production |
| 0.3 | No significant effect[1] | No significant effect |
| 1 | Significant decrease[1] | Significant decrease[1] |
| 3 | Significant decrease[1] | Significant decrease[1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (1 mg/kg, i.v.)
| Parameter | Value |
| Half-life (t1/2) | 0.13 hours[5] |
| In vivo active duration | < 2 hours[4][5] |
Experimental Protocols
Detailed Methodology for In Vivo C5a-Induced Neutrophil Mobilization Assay
This protocol is based on the methodology described in the referenced studies.[1]
1. Animal Model:
-
Wild-type mice (e.g., C57BL/6).
2. Reagents:
-
This compound
-
Recombinant mouse C5a
-
Sterile saline
3. Experimental Procedure:
-
Administer this compound intravenously (i.v.) at the desired dose (e.g., 1 mg/kg or 3 mg/kg) or vehicle (saline) to the mice.
-
After a short pre-treatment period (e.g., 15 minutes), inject recombinant mouse C5a (e.g., 50 μg/kg) intravenously to induce neutrophil mobilization.
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Collect blood samples at baseline (before C5a injection) and at a specified time point after C5a injection (e.g., 60 minutes).
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Perform a complete blood count (CBC) with differential to determine the percentage and absolute number of circulating neutrophils.
4. Measurement of Plasma TNF-α:
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Collect blood in EDTA-containing tubes.
-
Centrifuge the blood to separate the plasma.
-
Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizations
Caption: C5aR1 Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Experimental Workflow for this compound Efficacy Testing.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: JPE-1375 Off-Target Effects Investigation
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of JPE-1375, a complement C5a receptor 1 (C5aR1) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
This compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), also known as CD88.[1][2] C5aR1 is a G protein-coupled receptor (GPCR) that, upon binding its ligand C5a, triggers a pro-inflammatory cascade.[3][4] this compound is a linear peptidomimetic that blocks the binding of C5a to C5aR1, thereby inhibiting downstream signaling pathways involved in inflammation.[5][6]
Q2: What are the potential off-target effects of this compound?
While this compound is designed for selectivity, potential off-target interactions should be considered. The most likely off-target is the second C5a receptor, C5aR2 (also known as C5L2 or GPR77).[4][7] Although C5aR2 has a different signaling mechanism, its shared ligand with C5aR1 makes it a primary candidate for cross-reactivity. Other potential off-targets include structurally related GPCRs, particularly other chemoattractant receptors like the formyl peptide receptors (FPRs) and chemokine receptors (e.g., CXCRs).[3][8][9]
Q3: My experimental results are inconsistent with C5aR1 inhibition. Could this be due to off-target effects?
Yes, unexpected phenotypes can be an indication of off-target activity. For example, if you observe effects that are not typically associated with the inhibition of Gαi-mediated signaling (the primary pathway for C5aR1), it is prudent to investigate potential off-target interactions.[3]
Q4: How can I experimentally assess the selectivity of this compound?
The selectivity of this compound can be determined through a combination of receptor binding and functional cell-based assays. A standard approach is to perform a screening panel against a broad range of GPCRs, with a particular focus on C5aR2 and other chemoattractant receptors.
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Incomplete inhibition of C5a-mediated response at high this compound concentrations. | 1. Cross-reactivity with C5aR2: The response may be partially mediated by C5aR2, which may have a different affinity for this compound. 2. Ligand trapping: At high concentrations, the ligand may be sequestered, leading to non-specific effects. | 1. Test in a C5aR2-knockout or knockdown cell line: This will isolate the C5aR1-mediated effects. 2. Perform a radioligand binding assay: Directly measure the affinity of this compound for both C5aR1 and C5aR2. 3. Titrate the C5a concentration: Use the lowest effective concentration of C5a to minimize potential artifacts. |
| Unexpected agonist-like activity of this compound. | 1. Partial agonism: this compound may act as a partial agonist under certain experimental conditions. 2. Biased agonism: The compound might antagonize G-protein signaling but act as an agonist for β-arrestin recruitment.[10] 3. Off-target agonism: this compound could be activating another GPCR. | 1. Perform a functional assay in the absence of C5a: Measure downstream signaling (e.g., cAMP levels, calcium flux) with this compound alone. 2. Assess β-arrestin recruitment: Use a specific assay to determine if this compound promotes the interaction of β-arrestin with C5aR1. 3. Screen against a panel of related GPCRs: This can identify any unintended agonist activity. |
| Cellular toxicity observed at concentrations required for C5aR1 inhibition. | 1. Off-target cytotoxicity: this compound may be interacting with a protein essential for cell viability. 2. Non-specific membrane effects: High concentrations of peptidomimetics can sometimes disrupt cell membranes. | 1. Determine the IC50 for cytotoxicity: Compare this value to the IC50 for C5aR1 antagonism. A small window suggests off-target toxicity. 2. Use a structurally different C5aR1 antagonist: If the toxicity persists, it may be an on-target effect. 3. Perform a membrane integrity assay: This can assess for non-specific membrane disruption. |
Data Presentation
Table 1: Hypothetical Binding Affinities (Ki) of this compound for C5aR1 and Potential Off-Targets
| Target | Ki (nM) |
| C5aR1 (On-Target) | 1.5 |
| C5aR2 | 250 |
| FPR1 | >10,000 |
| FPR2 | >10,000 |
| CXCR2 | 5,000 |
| CXCR4 | >10,000 |
Table 2: Hypothetical Functional Antagonism (IC50) of this compound in Cell-Based Assays
| Assay | Cell Line | IC50 (nM) |
| C5a-induced Calcium Flux (C5aR1) | HEK293-C5aR1 | 5.2 |
| C5a-induced β-arrestin Recruitment (C5aR1) | U2OS-C5aR1-βarr2 | 8.1 |
| C5a-induced Calcium Flux (C5aR2) | HEK293-C5aR2 | 850 |
| fMLP-induced Calcium Flux (FPR1) | U937 | >10,000 |
| CXCL8-induced Calcium Flux (CXCR2) | HL-60 | 7,800 |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
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Objective: To determine the binding affinity (Ki) of this compound for C5aR1 and potential off-target GPCRs.
-
Methodology:
-
Prepare cell membranes from a cell line overexpressing the receptor of interest (e.g., HEK293-C5aR1, HEK293-C5aR2).
-
Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-C5a for C5aR1/2) and a range of concentrations of this compound.
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After reaching equilibrium, separate the bound and free radioligand by rapid filtration.
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Quantify the bound radioactivity using a gamma counter.
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Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cell-Based Calcium Mobilization Assay
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Objective: To assess the functional antagonist activity of this compound at C5aR1 and other Gq-coupled off-target receptors.
-
Methodology:
-
Culture cells endogenously or recombinantly expressing the target receptor in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Pre-incubate the cells with varying concentrations of this compound or vehicle control.
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Stimulate the cells with an EC80 concentration of the cognate agonist (e.g., C5a for C5aR1, fMLP for FPR1).
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Measure the change in fluorescence intensity in real-time using a fluorescence plate reader.
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Generate a dose-response curve and calculate the IC50 value for this compound.
-
Protocol 3: β-Arrestin Recruitment Assay
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Objective: To investigate potential biased agonism of this compound at C5aR1.
-
Methodology:
-
Use a cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™). These cells co-express the target GPCR fused to a component of a reporter enzyme and β-arrestin fused to the complementary component.
-
Treat the cells with a range of concentrations of this compound in the presence and absence of a fixed concentration of C5a.
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Incubate to allow for receptor activation and β-arrestin recruitment, leading to the formation of an active reporter enzyme.
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Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence).
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Analyze the data to determine if this compound acts as an antagonist or shows any agonist activity in this pathway.
-
Mandatory Visualizations
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for investigating potential off-target effects of this compound.
Caption: Logical diagram for troubleshooting unexpected results with this compound.
References
- 1. Frontiers | The “C3aR Antagonist” SB290157 is a Partial C5aR2 Agonist [frontiersin.org]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. The Complement C5a-C5aR1 GPCR Axis in COVID-19 Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterisation of small molecule C5aR1 inhibitors in human cells reveals biased activities for signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Structure and characterization of a high affinity C5a monoclonal antibody that blocks binding to C5aR1 and C5aR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selectivity and antagonism of chemokine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aroyl-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-ones as N-Formyl Peptide Receptor 1 (FPR1) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Partial ligand-receptor engagement yields functional bias at the human complement receptor, C5aR1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving JPE-1375 Bioavailability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of the C5aR1 antagonist, JPE-1375, in mouse models.
Troubleshooting Guides and FAQs
Q1: We are observing very low plasma concentrations of this compound after oral administration in mice. What are the potential reasons for this poor oral bioavailability?
Low oral bioavailability of this compound, a peptide-based drug, is expected and can be attributed to several factors inherent to the gastrointestinal (GI) tract:
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Enzymatic Degradation: Peptides are susceptible to degradation by a wide range of proteases and peptidases present in the stomach (e.g., pepsin) and small intestine (e.g., trypsin, chymotrypsin).[1][2]
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Poor Membrane Permeability: Due to its likely hydrophilic nature and potentially large molecular size, this compound is expected to have difficulty crossing the intestinal epithelial barrier to enter systemic circulation.[1][3] The tight junctions between epithelial cells restrict the passage of larger molecules.[1]
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Physicochemical Properties: The inherent solubility and stability of this compound in the varying pH environments of the GI tract can impact its dissolution and subsequent absorption.
Q2: How can we protect this compound from enzymatic degradation in the GI tract?
Several strategies can be employed to shield this compound from enzymatic breakdown:
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Co-administration with Enzyme Inhibitors: Formulating this compound with protease inhibitors such as aprotinin (B3435010) or bestatin (B1682670) can locally reduce enzymatic activity, increasing the amount of intact peptide available for absorption.[4]
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Enteric Coatings: Encapsulating this compound in pH-sensitive polymers can protect it from the acidic environment of the stomach, allowing for its release in the more neutral pH of the small intestine where it is better absorbed.[5]
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Chemical Modification: While more complex, structural modifications to the this compound peptide itself, such as cyclization or the incorporation of non-natural amino acids, can enhance its stability against enzymatic cleavage.[4][6]
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Encapsulation in Nanoparticles: Loading this compound into nanocarriers like liposomes or polymeric nanoparticles can provide a physical barrier against enzymatic attack.[7]
Q3: What formulation strategies can we use to improve the absorption of this compound across the intestinal epithelium?
Enhancing the permeation of this compound is crucial for improving its oral bioavailability. Consider the following approaches:
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Permeation Enhancers: These excipients transiently increase the permeability of the intestinal lining.
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Tight Junction Modulators: Agents like chitosan (B1678972) or EDTA can temporarily open the tight junctions between epithelial cells, allowing for paracellular transport.[1][4]
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Membrane Fluidizers: Surfactants, fatty acids (e.g., sodium caprate), and bile salts can interact with the lipid bilayer of enterocytes, increasing membrane fluidity and facilitating transcellular passage.[4]
-
-
Mucoadhesive Systems: Formulations containing mucoadhesive polymers like chitosan can increase the residence time of this compound at the site of absorption, providing a longer window for permeation.[1]
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Nanoparticulate Carriers: Nanoparticles can be engineered to be taken up by intestinal epithelial cells through various endocytic pathways, effectively shuttling the encapsulated this compound across the mucosal barrier.[7]
Q4: We are seeing high variability in the plasma concentrations of this compound between individual mice in our oral dosing studies. What could be the cause and how can we mitigate it?
High inter-individual variability is a common challenge in oral drug administration studies in mice. Potential causes and solutions include:
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Inconsistent Dosing Technique: Ensure proper and consistent oral gavage technique to minimize variability in the amount of compound delivered to the stomach.
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Differences in GI Tract Physiology: Factors such as food and water intake can alter gastric emptying times and intestinal motility, affecting drug absorption. Standardizing the fasting period before dosing can help reduce this variability.
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Formulation Instability: If the formulation is not homogenous or stable, different animals may receive different effective doses. Ensure the formulation is well-suspended or dissolved before each administration.
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Mucoadhesive Formulations: Using a mucoadhesive system can help to normalize the contact time of the formulation with the intestinal mucosa, potentially reducing variability in absorption.[4]
Quantitative Data
Table 1: Intravenous Pharmacokinetic Parameters of this compound in C57BL/6J Mice
| Parameter | Value | Units | Reference |
| Dose | 1 | mg/kg | [8][9] |
| Administration Route | Intravenous (IV) | - | [8][9] |
| In vivo Active Duration | < 2 | hours | [9][10] |
| EC50 (PMN Mobilization) | 6.9 | µM | [8] |
| EC50 (TNF Production) | 4.5 | µM | [8] |
Experimental Protocols
Protocol 1: Preparation of an Oral Formulation of this compound with a Permeation Enhancer
This protocol describes the preparation of a simple oral suspension of this compound with sodium caprate as a permeation enhancer.
Materials:
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This compound powder
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Sodium caprate
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0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in deionized water
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Microcentrifuge tubes
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Vortex mixer
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Sonicator
Procedure:
-
Prepare the Vehicle: Dissolve CMC-Na in deionized water to a final concentration of 0.5% (w/v). Stir until a clear, viscous solution is formed.
-
Weigh this compound and Sodium Caprate: Accurately weigh the required amounts of this compound and sodium caprate based on the desired final concentration and dosing volume. A common starting concentration for sodium caprate is 25-50 mg/kg.
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Prepare the Suspension: a. Add the weighed this compound and sodium caprate to a microcentrifuge tube. b. Add a small amount of the 0.5% CMC-Na vehicle to create a paste. c. Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension.
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Sonication: Sonicate the suspension for 10-15 minutes to aid in dispersion and dissolution.
-
Final Mixing: Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering an oral formulation to mice via gavage.
Materials:
-
Prepared this compound formulation
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Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
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1 mL syringes
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Animal scale
Procedure:
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Animal Preparation: a. Weigh each mouse to accurately calculate the required dosing volume. The maximum recommended volume is typically 10 mL/kg. b. Acclimate the mice to handling prior to the procedure to reduce stress.
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Dose Preparation: a. Vortex the this compound formulation to ensure a uniform suspension. b. Draw the calculated volume into a 1 mL syringe fitted with a gavage needle.
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Restraint: a. Firmly restrain the mouse by scruffing the skin over the neck and shoulders to immobilize the head. b. Hold the mouse in a vertical position.
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Gavage Administration: a. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. b. The mouse will typically swallow, which facilitates the passage of the needle into the esophagus. The needle should advance without resistance. If resistance is felt, withdraw and reposition. c. Once the needle is in the stomach (pre-measured to the level of the last rib), slowly depress the syringe plunger to administer the formulation. d. Gently withdraw the needle along the same path.
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Post-Procedure Monitoring: a. Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for at least 15 minutes.
Protocol 3: Pharmacokinetic Blood Sampling via Tail Vein
This protocol describes serial blood sampling from the tail vein of a mouse for pharmacokinetic analysis.
Materials:
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Micro-hematocrit tubes or capillary tubes (heparinized)
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Lancets or small gauge needles (e.g., 27G)
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Heat lamp or warm water bath
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Restraint device
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Microcentrifuge tubes for blood collection (containing anticoagulant, e.g., EDTA)
Procedure:
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Animal Preparation: a. Warm the mouse's tail using a heat lamp or by immersing it in warm water (around 40°C) for a few minutes to dilate the lateral tail veins. b. Place the mouse in a restraint device.
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Blood Collection: a. At each predetermined time point (e.g., 15, 30, 60, 120, 240 minutes post-dose), make a small puncture in one of the lateral tail veins with a lancet or needle. b. Collect the emerging blood drop into a heparinized capillary tube. A typical volume for serial sampling is 20-30 µL per time point. c. Transfer the blood into a microcentrifuge tube containing an anticoagulant. d. Apply gentle pressure to the puncture site with sterile gauze to stop the bleeding. e. Alternate between the left and right lateral tail veins for subsequent time points.
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Sample Processing: a. Keep the blood samples on ice. . Centrifuge the samples to separate the plasma. c. Store the plasma at -80°C until analysis.
Visualizations
Caption: Troubleshooting workflow for poor oral bioavailability of this compound.
Caption: Simplified C5aR1 signaling pathway and the antagonistic action of this compound.
References
- 1. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seranovo.com [seranovo.com]
- 3. Overcoming Oral Cavity Barriers for Peptide Delivery Using Advanced Pharmaceutical Techniques and Nano-Formulation Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in JPE-1375 experimental setup
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using JPE-1375, a complement C5a receptor 1 (C5aR1) antagonist.
Troubleshooting Guides
This section provides solutions to common issues encountered during experiments with this compound.
In Vitro Cell-Based Assays
Question: Why am I observing inconsistent inhibition of neutrophil chemotaxis with this compound?
Answer: Inconsistent results in neutrophil chemotaxis assays can arise from several factors. Here's a systematic approach to troubleshooting:
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Cell Health and Viability: Ensure that the neutrophils are freshly isolated and have high viability (>95%). Activated or unhealthy neutrophils can exhibit spontaneous migration, leading to high background and variability.[1]
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C5a Concentration: It is crucial to use an optimal concentration of C5a. A full dose-response curve for C5a should be performed to determine the EC50 (half-maximal effective concentration) for each batch of neutrophils. Using a C5a concentration that is too high can overcome the inhibitory effect of this compound.[1]
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This compound Incubation Time: Ensure adequate pre-incubation of neutrophils with this compound before adding C5a to allow for receptor binding.
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Assay Buffer Composition: The assay buffer must contain divalent cations like Ca²⁺ and Mg²⁺, which are essential for neutrophil migration.[1]
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Donor Variability: Neutrophils from different donors can exhibit significant variability in their response.[1] Whenever possible, use cells from the same donor for a set of comparative experiments.
Question: I am not seeing a reduction in TNF-α levels in my macrophage or monocyte cultures after treatment with this compound and stimulation with C5a. What could be the problem?
Answer: Failure to observe a decrease in TNF-α secretion can be due to several experimental variables:
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Low TNF-α Expression: Basal levels of TNF-α in unstimulated cells are often undetectable.[2] Ensure your positive control (C5a stimulation without this compound) shows a robust increase in TNF-α.
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ELISA Kit Sensitivity: Verify that the detection limit of your TNF-α ELISA kit is sufficiently sensitive to detect the expected concentrations in your samples.[2]
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Sample Handling: TNF-α is a labile cytokine. Ensure proper sample collection and storage to prevent degradation.
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Cell Type and Stimulation: The magnitude of TNF-α release can vary between cell types (e.g., primary macrophages vs. cell lines) and the concentration of the stimulus.
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This compound Concentration: Perform a dose-response experiment to ensure you are using an effective concentration of this compound.
Compound Handling and Solubility
Question: I am noticing precipitation of this compound in my cell culture medium. How can I improve its solubility?
Answer: this compound is a peptide-based compound and may have limited solubility in aqueous solutions.
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Solvent: this compound is soluble in DMSO (~100 mg/mL).[3] Prepare a high-concentration stock solution in DMSO.
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Working Concentration: When preparing your working solution, ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
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Formulation: For in vivo studies or specific in vitro applications, alternative formulations can be considered, such as suspending the compound in 0.5% carboxymethyl cellulose (B213188) or dissolving it in PEG400.[3]
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound? this compound is an antagonist of the complement C5a receptor 1 (C5aR1).[4][5] C5aR1 is a G protein-coupled receptor that, upon binding its ligand C5a, triggers a pro-inflammatory response, including neutrophil and monocyte chemotaxis, and the release of inflammatory cytokines like TNF-α.[6] this compound blocks the binding of C5a to C5aR1, thereby inhibiting these downstream inflammatory effects.
What are the recommended storage conditions for this compound? Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] It is also recommended to protect the compound from light.[3][4][5]
What are the known in vivo effects of this compound? In mouse models, this compound has been shown to effectively inhibit C5a-induced polymorphonuclear leukocyte (PMN) mobilization and reduce TNF-α levels.[7][8]
What are the key downstream signaling pathways of C5aR1 that this compound inhibits? Activation of C5aR1 leads to the coupling of Gαi proteins and β-arrestin recruitment, which in turn activates downstream pathways such as the ERK1/2 cascade, calcium mobilization, and Rho activation.[6][9][10] By blocking C5a binding, this compound is expected to inhibit these signaling events.
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| EC50 (PMN Mobilization) | 6.9 μM | Mouse | In vivo C5a-induced PMN mobilization | [4][5][11] |
| EC50 (TNF-α Reduction) | 4.5 μM | Mouse | In vivo C5a-induced TNF-α production | [4][5][11] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
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Neutrophil Isolation: Isolate neutrophils from fresh whole blood using a standard method such as density gradient centrifugation. Resuspend the isolated neutrophils in an appropriate assay buffer (e.g., HBSS with Ca²⁺, Mg²⁺, and 0.1% BSA) at a concentration of 1 x 10⁶ cells/mL.
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This compound Incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
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Assay Setup:
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Add C5a (at its predetermined EC50 concentration) to the lower wells of the Boyden chamber.
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Add assay buffer alone to the negative control wells.
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Place the microporous membrane (typically 3-5 µm pore size) over the lower wells.
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Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
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Quantification: After incubation, remove the membrane, fix, and stain the migrated cells on the underside of the membrane. Count the number of migrated cells in several high-power fields under a microscope.
TNF-α Release Assay (ELISA)
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Cell Plating: Plate macrophages or monocytes (e.g., THP-1 cells or primary human monocytes) in a 96-well plate at an appropriate density and allow them to adhere overnight.
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This compound Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
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Stimulation: Add C5a to the wells to stimulate TNF-α release. Include a positive control (C5a alone) and a negative control (vehicle alone).
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Incubation: Incubate the plate for 4-6 hours at 37°C.
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Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
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ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a neutrophil chemotaxis assay.
Caption: Troubleshooting decision tree for inconsistent chemotaxis results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. C5a receptor - Wikipedia [en.wikipedia.org]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of activation and biased signaling in complement receptor C5aR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
JPE-1375 protocol refinement for better results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the C5aR1 antagonist, JPE-1375. The information is tailored for researchers, scientists, and drug development professionals to refine their experimental protocols and achieve better results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a peptide-based antagonist of the complement C5a receptor 1 (C5aR1).[1] Its primary mechanism of action is to block the binding of the pro-inflammatory anaphylatoxin C5a to C5aR1, thereby inhibiting downstream signaling pathways that lead to inflammation. This makes this compound a valuable tool for studying autoimmune and inflammatory diseases.[1]
2. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years. In solvent, it is recommended to store at -80°C for up to 6 months and at -20°C for up to 1 month. It is also advised to protect the product from light during transportation and storage.[2]
3. How should I prepare this compound for in vivo administration?
This compound is typically administered intravenously (i.v.). A common method for preparing an in vivo formulation involves first dissolving this compound in a minimal amount of DMSO. For example, to prepare a 2.5 mg/mL working solution in a DMSO and corn oil mixture (10:90), you would first create a 25 mg/mL stock solution in DMSO. Then, take 100 μL of the DMSO stock and add it to 900 μL of corn oil, mixing well to obtain a clear or suspension solution.[2] Always ensure the final formulation is suitable for your specific animal model and experimental design.
4. What is the typical dose range for this compound in in vivo mouse studies?
In mouse models, this compound has been shown to be effective at doses of 1.0 mg/kg and 3.0 mg/kg administered intravenously.[3] A dose of 0.3 mg/kg was found to have no significant effect on C5a-mediated polymorphonuclear leukocyte (PMN) mobilization.[3] The optimal dose may vary depending on the specific disease model and experimental setup.
Troubleshooting Guides
In Vivo Experiments
Q1: I am not observing the expected in vivo efficacy with this compound. What are some potential reasons and solutions?
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Poor Bioavailability/Stability: this compound, being a peptide, may have a short in vivo half-life due to rapid degradation by proteases.[4]
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Solution: Ensure proper formulation and route of administration. Intravenous injection is the recommended route for direct systemic delivery.[2] Consider pharmacokinetic studies to determine the half-life in your specific model.
-
-
Incorrect Dosage: The dose of this compound may be insufficient for your experimental model.
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Solution: Perform a dose-response study to determine the optimal effective dose. Doses of 1 mg/kg and 3 mg/kg have been shown to be effective in mice.[3]
-
-
Off-Target Effects: While this compound is a C5aR1 antagonist, unexpected effects could arise from interactions with other receptors.
-
Solution: To confirm the observed effect is on-target, a rescue experiment can be performed. After administering this compound, administer a C5aR1 agonist. If the effect is reversed, it suggests the antagonist is acting on-target.[4]
-
Q2: I am having trouble with the C5a-induced neutrophil mobilization assay. What are some common issues?
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Variable Baseline Neutrophil Counts: Different mice can have varying baseline neutrophil levels, leading to inconsistent results.
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Solution: Ensure that blood for baseline counts is taken before the administration of C5a or this compound. Normalize the data by expressing the results as a percentage change from the baseline for each animal.
-
-
Timing of Blood Collection: The timing of blood collection after C5a injection is critical as neutrophil mobilization is a rapid process.[5][6]
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Solution: Adhere to a strict and consistent time course for blood collection. For example, collect blood at 0, 15, 30, and 60 minutes after C5a injection to capture the peak response.[7]
-
-
Low C5a Potency: The recombinant C5a used may not be sufficiently potent to induce a robust neutrophil mobilization.
-
Solution: Verify the activity of your recombinant C5a. It is crucial to use a C5a preparation with known bioactivity.
-
In Vitro Experiments
Q3: My in vitro β-arrestin recruitment assay is showing a low signal-to-background ratio. How can I improve this?
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Suboptimal Cell Density: The number of cells used per well can significantly impact the assay window.
-
Solution: Optimize the cell density to find the condition that provides the best signal amplitude.[8]
-
-
Low Endogenous β-arrestin 2 Expression: The cell line used may not express sufficient levels of β-arrestin 2 for a robust assay.
-
Solution: Consider transiently transfecting your cells with a β-arrestin 2 expression vector to increase the signal.[8]
-
-
Inappropriate Incubation Time: The kinetics of β-arrestin recruitment can vary between different GPCRs.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific GPCR-β-arrestin interaction.[9]
-
Q4: I am having difficulty detecting a clear signal in my phospho-ERK1/2 assay. What could be the problem?
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High Basal Phosphorylation: High background levels of p-ERK can mask the signal from agonist stimulation.
-
Solution: Serum-starve the cells for a few hours or overnight before the experiment to reduce basal phosphorylation levels.[10]
-
-
Inappropriate Stimulation Time: The peak of ERK1/2 phosphorylation is often transient.
-
Solution: Optimize the stimulation time by testing a range of time points (e.g., 2 to 30 minutes) to capture the maximal response.[11]
-
-
Incorrect Cell Lysis: Incomplete cell lysis can lead to low protein yield and a weak signal.
-
Solution: Ensure the use of an appropriate lysis buffer containing phosphatase and protease inhibitors. Incubate the cells with the lysis buffer for a sufficient amount of time with agitation.[12]
-
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| EC50 (PMN Mobilization) | 6.9 μM | Mouse | In vivo C5a-induced neutrophil mobilization | [1] |
| EC50 (TNF Reduction) | 4.5 μM | Mouse | In vivo C5a-induced TNF production | [1] |
Experimental Protocols
In Vivo C5a-Induced Neutrophil Mobilization and TNF Production Assay
This protocol is adapted from a study evaluating the in vivo pharmacodynamics of C5aR1 antagonists.[7]
-
Animal Model: Use C57BL/6J wild-type mice (10-12 weeks old).
-
This compound Administration: Administer this compound intravenously (i.v.) via the tail vein at doses of 0.3, 1.0, and 3.0 mg/kg.
-
C5a Challenge: 15 minutes after this compound administration, inject recombinant mouse C5a (50 μg/kg) intravenously.
-
Blood Collection for Neutrophil Count: Collect a drop of blood from the tail tip at 0, 15, 30, and 60 minutes after C5a injection to prepare blood smears.
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Blood Smear Staining: Stain blood smears using a commercial kit (e.g., Hemacolor) to differentiate white blood cells.
-
Neutrophil Quantification: Count at least 200 white blood cells per smear under a microscope and calculate the percentage of polymorphonuclear leukocytes (PMNs).
-
Blood Collection for TNF Measurement: At the 60-minute time point, collect a larger blood sample for plasma preparation.
-
TNF Quantification: Measure the concentration of TNF in the plasma using a mouse TNF ELISA kit.
Visualizations
C5aR1 Signaling Pathway
Caption: C5aR1 signaling is blocked by this compound.
Experimental Workflow for In Vivo Pharmacodynamic Assay
Caption: Workflow for assessing this compound efficacy in vivo.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. C5a-induced neutrophilia. A primary humoral mechanism for recruitment of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C5a-induced neutrophilia. A primary humoral mechanism for recruitment of neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
minimizing variability in JPE-1375 studies
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and standardized protocols to minimize variability in studies involving JPE-1375, a linear peptidomimetic antagonist of the Complement C5a Receptor 1 (C5aR1).[1][2] Adherence to these guidelines will help ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Complement C5a Receptor 1 (C5aR1).[1][2] It functions by competitively binding to C5aR1, thereby blocking the downstream signaling induced by its natural ligand, C5a. This inhibitory action prevents cellular responses such as neutrophil chemotaxis, degranulation, and inflammatory cytokine production.
Q2: How should I prepare and store this compound stock solutions?
A2: For optimal stability and performance, this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store aliquots at -80°C. For experiments, create fresh dilutions in the appropriate aqueous-based assay buffer, ensuring the final DMSO concentration does not exceed a level that affects cellular health or assay performance (typically <0.1%).
Q3: I am observing significant well-to-well variability in my 96-well plate-based cell assay. What are the common causes?
A3: High variability in plate-based assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly.[3] Avoid letting cells settle in the reservoir or pipette.
-
Edge Effects: The outer wells of a plate are more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for critical samples or fill them with sterile PBS or media to create a humidity barrier.[4]
-
Temperature Gradients: Allow plates to equilibrate to room temperature before adding reagents and ensure uniform incubation temperatures.[3]
-
Pipetting Errors: Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate volume dispensing.
Q4: My IC50 value for this compound is inconsistent between experiments. Why might this be happening?
A4: IC50 values are highly dependent on experimental conditions.[5][6] Inconsistency can be caused by:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[7][8] Cellular responses can change as cells are passaged extensively.[7]
-
Reagent Variability: Use fresh media and supplements from consistent lot numbers.[7] The concentration and activity of the agonist (C5a) can also significantly impact the measured potency of the antagonist.
-
Incubation Times: Adhere strictly to optimized incubation times for both the compound and the agonist.
-
Assay Conditions: Factors like ATP concentration (in kinase-driven signaling assays), serum percentage, and cell density can shift IC50 values.[6] Standardize these parameters across all experiments.
Troubleshooting Guides
Issue 1: Weak or No Signal in Western Blot for Downstream Signaling (e.g., p-ERK)
| Potential Cause | Recommended Solution |
| Low Protein Concentration | Load more protein per well (20-40 µg is a common range). Ensure the lysis buffer is appropriate for your target protein and includes protease and phosphatase inhibitors.[9] |
| Inefficient C5a Stimulation | Optimize the concentration and stimulation time for C5a to achieve a robust phosphorylation signal in your positive control. |
| Suboptimal Antibody Concentration | Titrate the primary antibody to find the optimal concentration. Increase the incubation time if necessary (e.g., overnight at 4°C).[9][10] |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Ensure the gel and membrane are in tight contact.[10] |
| Inactive Reagents | Use fresh lysis buffers, running buffers, and ECL substrates. Ensure secondary antibodies have not expired.[9] |
Issue 2: High Background in a Cell-Based Assay (e.g., Chemotaxis, Viability)
| Potential Cause | Recommended Solution |
| Over-confluent or Unhealthy Cells | Ensure cells are seeded at an optimal density to avoid overcrowding and are healthy and viable before starting the assay.[7] |
| Serum Interference | Serum components can interfere with assay readouts. If possible, reduce the serum concentration or use serum-free media during the assay period.[11] |
| Contamination | Check cell cultures for microbial contamination. Use sterile techniques and reagents. |
| Incomplete Washing Steps | If the protocol includes wash steps, ensure they are performed thoroughly to remove unbound reagents or interfering substances.[10] |
| Assay Reagent Issues | Prepare assay reagents fresh. For viability assays like MTT, ensure the formazan (B1609692) crystals are fully dissolved before reading the absorbance.[12] |
Experimental Protocols & Data Presentation
C5aR1 Signaling Pathway and this compound Inhibition
The diagram below illustrates the signaling cascade initiated by C5a binding to its receptor, C5aR1, leading to the activation of downstream effectors like ERK. This compound competitively binds to C5aR1, preventing this cascade.
Protocol 1: Neutrophil Chemotaxis Assay
This protocol outlines a method to assess the inhibitory effect of this compound on C5a-induced neutrophil migration using a Boyden chamber or similar transwell system.
Methodology:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend isolated cells in assay medium (e.g., HBSS with 0.1% BSA) at a concentration of 2 x 10^6 cells/mL.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay medium.
-
Assay Setup:
-
Add assay medium containing different concentrations of C5a (e.g., 0.1-10 nM) to the lower wells of the chemotaxis plate to act as the chemoattractant.
-
In separate tubes, pre-incubate the neutrophil suspension with either vehicle (DMSO) or varying concentrations of this compound for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of the transwell insert (typically with a 3-5 µm pore size).
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator to allow cell migration.
-
Quantification:
-
Remove the transwell inserts.
-
Quantify the number of migrated cells in the lower chamber using a cell viability reagent (e.g., CellTiter-Glo) and measure luminescence with a plate reader.
-
Alternatively, fix and stain the migrated cells and count them using microscopy.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of this compound to determine the IC50 value.
Table 1: Impact of Cell Passage Number on this compound Potency in a Chemotaxis Assay
| Cell Passage Number | This compound IC50 (nM) | Max Response (% of Control) |
| 5 | 15.2 ± 1.8 | 98% |
| 10 | 18.5 ± 2.5 | 95% |
| 20 | 45.7 ± 8.2 | 75% |
| 30 | 98.1 ± 15.6 | 55% |
Data are presented as mean ± standard deviation (n=3) and are hypothetical.
Protocol 2: Western Blot for Phosphorylated ERK1/2
This protocol details the detection of phosphorylated ERK1/2, a downstream marker of C5aR1 activation, to assess the inhibitory activity of this compound.
Methodology:
-
Cell Culture: Seed C5aR1-expressing cells (e.g., U937 or HL-60 cells) in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal signaling pathway activation.
-
Compound Treatment: Pre-treat cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with an EC80 concentration of C5a for 5-10 minutes. This short duration is critical to capture the peak of ERK phosphorylation.
-
Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[10]
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
-
Stripping and Re-probing: To normalize the data, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Densitometry: Quantify band intensities using image analysis software (e.g., ImageJ).
General Workflow and Critical Variability Points
This diagram outlines a typical workflow for a cell-based assay and highlights steps where variability is commonly introduced.
References
- 1. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. marinbio.com [marinbio.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. bioivt.com [bioivt.com]
- 9. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT assay overview | Abcam [abcam.com]
- 13. In vitro kinase assay [protocols.io]
JPE-1375 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and experimental troubleshooting for the C5aR1 antagonist, JPE-1375.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a potent and selective peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1). It functions by binding to C5aR1, a G protein-coupled receptor, and inhibiting its activation by the anaphylatoxin C5a. This blockade prevents the downstream signaling cascades that mediate pro-inflammatory responses, such as neutrophil mobilization and TNF-α production.[1][2]
2. What is the recommended purity for this compound to be used in experiments?
For reliable and reproducible experimental results, it is recommended to use this compound with a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). Commercial suppliers often provide batches with purities exceeding 99%.
3. How should this compound be stored?
Proper storage is crucial to maintain the integrity and activity of this compound. Lyophilized powder should be stored at -20°C for long-term storage. For stock solutions, it is recommended to aliquot and store them at -80°C for up to six months or at -20°C for up to one month.[2] It is important to protect the compound from light.[2] Avoid repeated freeze-thaw cycles.
4. In what solvents is this compound soluble?
This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] For in vivo studies, stock solutions in DMSO can be further diluted in appropriate vehicles like corn oil or a mixture of PEG300, Tween 80, and water.[4][5]
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for the validity of experimental outcomes. The following tables summarize the key specifications and analytical methods for its assessment.
Table 1: this compound Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid powder | Visual Inspection |
| Molecular Formula | C₄₉H₆₃FN₁₀O₉ | Mass Spectrometry |
| Molecular Weight | 955.08 g/mol | Mass Spectrometry |
| Purity | ≥95% (typically >99%) | RP-HPLC |
| Identity | Conforms to the expected structure | ¹H NMR, Mass Spectrometry |
Table 2: Recommended Storage Conditions for this compound
| Format | Storage Temperature | Duration | Special Conditions |
| Lyophilized Powder | -20°C | Up to 3 years | Protect from light |
| Stock Solution in DMSO | -80°C | Up to 6 months | Protect from light, avoid repeated freeze-thaw cycles |
| Stock Solution in DMSO | -20°C | Up to 1 month | Protect from light, avoid repeated freeze-thaw cycles |
Experimental Protocols
Detailed methodologies for the key experiments in quality control and purity assessment of this compound are provided below.
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method separates this compound from potential impurities based on hydrophobicity.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in an appropriate solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated by dividing the peak area of this compound by the total peak area of all components.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This technique confirms the molecular weight of this compound.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water, formic acid)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or injected into an LC system coupled to the MS.
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Scan Range: m/z 100-1500
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the [M+H]⁺ ion corresponding to the expected molecular weight of this compound (955.08 g/mol ).
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed information about the chemical structure of this compound, confirming the identity and integrity of the molecule.
Materials:
-
This compound sample (1-5 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the deuterated solvent in an NMR tube.
-
NMR Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectrum and compare the chemical shifts, coupling constants, and integration of the peaks with a reference spectrum or the expected structure of this compound.
Troubleshooting Guide
This section addresses specific issues that users might encounter during their experiments with this compound.
Issue 1: Lower than expected or no antagonist activity in in-vitro assays.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | - Ensure proper storage conditions were maintained. - Prepare fresh stock solutions. - Avoid multiple freeze-thaw cycles by using aliquots. |
| Incorrect Concentration | - Verify calculations for stock solution and dilutions. - Perform a dose-response experiment to confirm the optimal inhibitory concentration. |
| Poor Solubility | - Ensure this compound is fully dissolved in the working buffer. - Use sonication or gentle vortexing to aid dissolution. - Visually inspect for any precipitate. |
| Assay Conditions | - Optimize the concentration of the agonist (C5a) to be in the EC₅₀-EC₈₀ range. - Ensure the cell line expresses sufficient levels of C5aR1. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Batch-to-batch variability of this compound | - Always check the certificate of analysis for each new batch. - Perform a bridging experiment to compare the activity of the new batch with the old one. |
| Variability in experimental setup | - Standardize all experimental parameters, including cell passage number, agonist concentration, and incubation times. |
| Contamination | - Ensure sterile techniques are used to prevent microbial contamination. |
Issue 3: Unexpected off-target effects.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | - Use the lowest effective concentration determined from a dose-response curve. |
| Interaction with other components in the assay | - Run appropriate vehicle controls. - Consider using a different C5aR1 antagonist as a control to see if the effect is specific to this compound. |
Visualizations
Signaling Pathway
Caption: C5aR1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for the quality control assessment of this compound.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting low this compound activity.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Developments in Low Molecular Weight Complement Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Complement System | 1254036-23-1 | Invivochem [invivochem.com]
unexpected results with JPE-1375 treatment
Welcome to the technical support center for JPE-1375. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential challenges and unexpected results during their experiments with this C5aR1 antagonist.
Frequently Asked Questions (FAQs)
FAQ 1: Unexpected Pro-inflammatory Signal Activation
Question: We are using this compound to block C5a-mediated inflammation, but we are observing an unexpected increase in ERK1/2 phosphorylation in our experimental cell line. Isn't this compound supposed to be an antagonist?
Answer: This is a valid observation that can occur under specific cellular contexts. While this compound is a well-documented antagonist of C5aR1-mediated G-protein signaling (which typically leads to reduced inflammation), the signaling dynamics of G-protein coupled receptors (GPCRs) like C5aR1 can be complex.[1]
Several factors could contribute to this unexpected result:
-
Biased Agonism: this compound may act as a biased antagonist. It effectively blocks the canonical G-protein pathway responsible for effects like polymorphonuclear leukocyte (PMN) mobilization, but it may paradoxically stabilize a receptor conformation that promotes signaling through an alternative pathway, such as the β-arrestin pathway, which can also lead to MAP kinase (ERK) activation.[1]
-
Cell-Type Specificity: The downstream consequences of C5aR1 signaling can vary significantly between different cell types. Your specific cell line might have a signaling architecture that favors the β-arrestin pathway, unmasking this effect of this compound.
-
Experimental Conditions: Factors such as reagent purity, compound concentration, and treatment duration can influence the observed outcome. A shorter half-life of this compound compared to other antagonists means its effective concentration can change rapidly in in vivo models, which could lead to dose-dependent effects.[2][3]
We recommend a systematic approach to troubleshoot this observation, starting with a dose-response experiment and confirming the expression of C5aR1 and β-arrestin in your cell model.
Troubleshooting Guides
Guide 1: Investigating Increased ERK1/2 Phosphorylation
If you observe an increase in phosphorylated ERK1/2 (p-ERK) following this compound treatment, follow this guide to diagnose the issue.
First, perform a dose-response experiment to characterize the effect. The table below shows hypothetical data from an experiment where this compound unexpectedly increased p-ERK levels, as measured by densitometry from a Western Blot.
| Treatment Group | This compound Conc. (µM) | Fold Change in p-ERK/Total-ERK (vs. Vehicle) |
| Vehicle Control | 0 | 1.0 |
| C5a (100 nM) | 0 | 4.5 |
| This compound | 0.1 | 1.2 |
| This compound | 1.0 | 2.5 |
| This compound | 6.9 (EC50 for PMN inhibition) | 1.8 |
| This compound | 10.0 | 0.8 |
| This compound (1.0 µM) + C5a (100 nM) | 1.0 | 2.8 |
This table illustrates a hypothetical bell-shaped dose-response curve where lower-to-mid concentrations of this compound induce ERK phosphorylation, an effect that diminishes at higher concentrations.
The following diagrams illustrate the known signaling pathway of C5aR1 and a recommended workflow for troubleshooting your unexpected results.
This protocol provides a standard method for detecting changes in ERK1/2 phosphorylation.
-
Cell Lysis:
-
Culture and treat your cells with this compound, C5a, and relevant controls for the desired time.
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly on the plate with 1X RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and 4X Laemmli sample buffer.
-
-
SDS-PAGE and Transfer:
-
Boil samples at 95°C for 5 minutes.
-
Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against Phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, Cat# 4370) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane 3 times for 5 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a digital imager.
-
To normalize, strip the membrane and re-probe with an antibody for Total p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology, Cat# 4695).
-
Quantify band intensities using software like ImageJ. Calculate the ratio of p-ERK to Total-ERK for each sample.
-
FAQ 2: Further Assistance
Question: I have followed the troubleshooting guide, and the issue persists. What should I do next?
Answer: If you have completed the recommended workflow and can reproduce the unexpected result, please compile all your data, including:
-
Cell line used and its passage number.
-
Lot number of this compound.
-
Detailed experimental conditions (concentrations, time points).
-
All Western Blot images (including loading controls) and quantification data.
-
Results from any pathway inhibitor or gene knockdown experiments.
Once compiled, please contact our technical support team for further, in-depth analysis. This information may point to a novel, cell-specific signaling outcome for this compound that is of significant scientific interest.
References
- 1. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
JPE-1375 vs. PMX53: A Comparative Guide to C5aR1 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent C5a receptor 1 (C5aR1) antagonists: the linear peptidomimetic JPE-1375 and the cyclic hexapeptide PMX53. This document outlines their performance in key preclinical assays, supported by experimental data, to aid in the selection of the appropriate tool for investigating the C5a-C5aR1 axis in inflammation and autoimmune diseases.
The complement system, a cornerstone of innate immunity, can become a driver of pathology when dysregulated. The anaphylatoxin C5a, a potent pro-inflammatory mediator generated during complement activation, exerts its effects primarily through the G protein-coupled receptor, C5aR1 (CD88). The C5a-C5aR1 signaling axis is a critical therapeutic target in a multitude of inflammatory conditions. Both this compound and PMX53 have been instrumental in elucidating the role of this axis in various disease models. This guide offers a head-to-head comparison of their structural differences, in vitro potency, and in vivo efficacy and pharmacokinetics.
At a Glance: Key Differences
| Feature | This compound | PMX53 |
| Structure | Linear Peptidomimetic | Cyclic Hexapeptide |
| In Vivo Efficacy | Shorter duration of action | Longer duration of action |
| Pharmacokinetics | Shorter half-life | Longer half-life |
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and PMX53, providing a direct comparison of their performance in various assays.
In Vitro Activity
| Parameter | This compound | PMX53 | Reference |
| Structure | Hoo-Phe-Orn-Pro-hle-Pff-Phe-NH2 (linear) | Ac-Phe-[Orn-Pro-dCha-Trp-Arg] (cyclic) | [1][2] |
| IC50 (C5a-induced β-arrestin 2 recruitment) | 44 nM | Not explicitly stated in the same direct comparison, but generally reported in the low nM range in other functional assays | [2] |
| IC50 (C5a-induced pERK1/2 signaling) | Potent inhibitor (specific value not provided in direct comparison) | Potent inhibitor (specific value not provided in direct comparison) | [2] |
| IC50 (C5a-induced cAMP signaling) | Potent inhibitor (specific value not provided in direct comparison) | Potent inhibitor (specific value not provided in direct comparison) | [2] |
| Binding Affinity (Kd) | Not explicitly stated | ~4.7 nM | [3] |
In Vivo Efficacy (Mouse Model)
| Parameter | This compound | PMX53 | Reference |
| EC50 (PMN Mobilization Inhibition) | 6.9 μM | 7.7 μM | [1] |
| EC50 (TNF Production Inhibition) | 4.5 μM | 5.9 μM | [1] |
| Minimal Effective Dose (i.v.) | 1 mg/kg | 1 mg/kg | [1][4] |
| Duration of Action (at 1 mg/kg i.v.) | ~0.25 hours (maximal inhibition) | ≥ 6 hours | [1][2] |
In Vivo Pharmacokinetics (Mouse Model, 1 mg/kg i.v.)
| Parameter | This compound | PMX53 | Reference |
| Half-life (t1/2) | 0.13 hours | 1.3 hours | [1] |
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo C5a-Induced Polymorphonuclear Leukocyte (PMN) Mobilization and TNF Production Assay
This protocol is adapted from a study directly comparing this compound and PMX53.[1]
1. Animal Model:
-
C57BL/6J wild-type mice (10-12 weeks old) are used.
2. Antagonist Administration:
-
This compound or PMX53 is administered via intravenous (i.v.) injection at doses ranging from 0.3 to 3.0 mg/kg.
3. C5a Challenge:
-
15 minutes after antagonist administration, recombinant mouse C5a (50 µg/kg) is injected i.v. to induce PMN mobilization and TNF production.
4. Sample Collection:
-
Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, and 60 minutes) post-C5a injection.
5. PMN Mobilization Analysis:
-
Blood smears are prepared and stained (e.g., with Hemacolor).
-
The percentage of PMNs is determined by counting at least 200 white blood cells under a microscope.
6. TNF Production Analysis:
-
Plasma is separated from the blood samples.
-
TNF levels are quantified using a commercially available mouse TNF ELISA kit according to the manufacturer's instructions.
7. Pharmacokinetic Analysis:
-
For pharmacokinetic studies, plasma concentrations of this compound and PMX53 are determined at different time points after administration using a validated LC-MS/MS method.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This is a standard assay to measure the ability of an antagonist to inhibit C5a-induced neutrophil migration.
1. Neutrophil Isolation:
-
Human neutrophils are isolated from fresh, heparinized whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
2. Assay Setup:
-
A Boyden chamber or a similar multi-well chemotaxis chamber with a microporous membrane (typically 3-5 µm pore size) is used.
-
The lower chamber is filled with a chemoattractant solution, typically C5a at a concentration of ~10 nM in a serum-free medium containing 0.1% BSA.
3. Cell Treatment and Loading:
-
Isolated neutrophils are resuspended in a serum-free medium with 0.1% BSA.
-
The cells are pre-incubated with various concentrations of this compound, PMX53, or a vehicle control for 15-30 minutes at 37°C.
-
The treated neutrophil suspension is then added to the upper chamber of the Boyden apparatus.
4. Incubation:
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes to allow for cell migration.
5. Quantification of Migration:
-
After incubation, the membrane is removed, and non-migrated cells on the upper surface are scraped off.
-
The membrane is then fixed and stained (e.g., with Giemsa or Diff-Quik).
-
The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy. Alternatively, migrated cells in the lower chamber can be lysed and quantified using a plate reader-based assay (e.g., measuring myeloperoxidase activity).
6. Data Analysis:
-
The percentage inhibition of chemotaxis is calculated relative to the C5a-stimulated control.
-
The IC50 value is determined by plotting the percentage inhibition against the log concentration of the antagonist.
Conclusion
Both this compound and PMX53 are potent antagonists of C5aR1 and valuable tools for studying the role of the C5a-C5aR1 axis. The choice between these two compounds will largely depend on the specific experimental design.
PMX53 , as a cyclic peptide, exhibits a longer in vivo half-life and duration of action, making it suitable for studies requiring sustained C5aR1 blockade.[1] Its pharmacokinetic profile, however, shows a less direct correlation with its pharmacodynamic effects, suggesting a prolonged receptor residence time may contribute to its extended efficacy.[1]
This compound , a linear peptidomimetic, has a shorter in vivo half-life and a more rapid clearance.[1] Its pharmacodynamic effects show a strong correlation with its plasma concentrations.[1] This characteristic may be advantageous in studies where a more controlled and shorter-term inhibition of C5aR1 is desired.
Ultimately, the data presented in this guide, along with the detailed experimental protocols, should empower researchers to make an informed decision on which C5aR1 antagonist is best suited for their specific research needs in the exploration of complement-driven inflammatory diseases.
References
A Comparative Guide to C5a Inhibitors: JPE-1375 and Other Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The complement system, a cornerstone of innate immunity, plays a critical role in host defense. However, its dysregulation can fuel a wide array of inflammatory and autoimmune diseases. A key mediator in this cascade is C5a, a potent pro-inflammatory anaphylatoxin. Consequently, the inhibition of C5a signaling has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of JPE-1375, a linear peptide C5a receptor 1 (C5aR1) antagonist, with other notable C5a inhibitors in development and clinical use, including the cyclic peptide PMX53, the small molecule avacopan (B605695), the monoclonal antibody vilobelimab, and the small interfering RNA (siRNA) cemdisiran.
Mechanism of Action: A Diverse Armamentarium Against C5a
The inhibitors discussed herein employ distinct strategies to neutralize the inflammatory effects of C5a, either by blocking its receptor, C5aR1, or by preventing the formation of C5a itself.
-
This compound and PMX53: These are peptide-based antagonists that directly compete with C5a for binding to its primary receptor, C5aR1 (CD88). This compound is a linear peptidomimetic, while PMX53 is a cyclic hexapeptide. By occupying the receptor, they prevent the conformational changes necessary for signal transduction and the subsequent pro-inflammatory cellular responses.
-
Avacopan: This is an orally available, small-molecule selective antagonist of C5aR1.[1] It functions as a competitive inhibitor, blocking the interaction between C5a and its receptor, thereby mitigating neutrophil activation and migration to inflammatory sites.[2]
-
Vilobelimab: This is a first-in-class monoclonal antibody that specifically targets and neutralizes circulating C5a.[3][4] By binding to C5a, vilobelimab prevents it from interacting with its receptors, C5aR1 and C5aR2, thus inhibiting the inflammatory cascade. A key feature of vilobelimab is that it does not interfere with the formation of the membrane attack complex (C5b-9), an important component of the immune response against pathogens.[3]
-
Cemdisiran: This is an RNA interference (RNAi) therapeutic. It is a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) encoding for complement component C5 in the liver. This leads to a reduction in the synthesis of C5 protein, thereby decreasing the levels of both C5a and the C5b-9 terminal complex.[5]
In Vitro and In Vivo Efficacy: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and its comparators, providing insights into their potency and efficacy from preclinical studies.
Table 1: In Vitro Potency of C5aR1 Antagonists
| Inhibitor | Type | Assay | Target | Potency (IC50) | Reference |
| PMX53 | Cyclic Peptide | Receptor Binding | Human PMNs | 20 nM | [6] |
| This compound | Linear Peptide | Not Reported | - | Not Reported | - |
| Avacopan | Small Molecule | Not Reported | - | Not Reported | - |
Table 2: In Vivo Efficacy of C5aR1 Antagonists in Mice
| Inhibitor | Dose (i.v.) | Assay | EC50 | Reference |
| This compound | 0.3, 1.0, 3.0 mg/kg | PMN Mobilization Inhibition | 6.9 μM | [7] |
| This compound | 0.3, 1.0, 3.0 mg/kg | TNF Production Inhibition | 4.5 μM (from graph) | [7] |
| PMX53 | 0.3, 1.0, 3.0 mg/kg | PMN Mobilization Inhibition | 7.7 μM | [7] |
| PMX53 | 0.3, 1.0, 3.0 mg/kg | TNF Production Inhibition | Not explicitly stated | [7] |
Table 3: Clinical and Preclinical Efficacy of C5a and C5 Inhibitors
| Inhibitor | Type | Key Findings | Reference |
| Vilobelimab | Monoclonal Antibody | Preclinical studies show control of inflammatory response-driven tissue and organ damage. Phase III trial in severe COVID-19 showed a relative reduction in 28-day all-cause mortality of 23.9% compared to placebo. | [3][4] |
| Cemdisiran | siRNA | Phase 3 trial in generalized myasthenia gravis showed an average of 74% inhibition of complement activity with monotherapy. | [5] |
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the detailed experimental protocols for key assays used in the evaluation of C5a inhibitors.
C5a-Induced Neutrophil Chemotaxis Assay
This assay is fundamental for assessing the ability of a C5aR1 antagonist to block the migration of neutrophils towards a C5a gradient.
Protocol:
-
Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using dextran (B179266) sedimentation and Ficoll-Hypaque density gradient centrifugation.
-
Cell Labeling (Optional): For fluorescence-based detection, isolated neutrophils can be labeled with a fluorescent dye such as 2',7'-bis-(2-carboxyethyl)-5-(and -6)-carboxyfluorescein (BCECF).
-
Pre-incubation with Inhibitor: Neutrophils are pre-incubated with various concentrations of the C5aR1 antagonist (e.g., this compound, PMX53, or avacopan) or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Chemotaxis Chamber Setup: A Boyden chamber or a modern 96-well chemotaxis plate (e.g., IncuCyte® Clearview) is used. The lower chamber is filled with a solution containing C5a (typically 1-10 nM) as the chemoattractant.[8][9] The upper chamber is separated by a polycarbonate membrane with a defined pore size (e.g., 3-5 µm).
-
Cell Migration: The pre-treated neutrophils are loaded into the upper chamber. The chamber is then incubated at 37°C in a humidified incubator with 5% CO2 for a period of 30-60 minutes to allow for cell migration.[8]
-
Quantification of Migration:
-
Microscopy: Non-migrated cells on the top of the membrane are removed, and the membrane is fixed and stained. The number of cells that have migrated to the underside of the membrane is counted using a microscope.
-
Fluorescence: If cells were fluorescently labeled, the fluorescence of the migrated cells in the lower chamber or on the underside of the membrane is measured using a plate reader.
-
Live-Cell Imaging: Systems like the IncuCyte allow for real-time imaging and quantification of cell migration.
-
C5aR1 Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound to the C5aR1.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells endogenously expressing C5aR1 (e.g., human neutrophils) or from cell lines stably overexpressing the receptor (e.g., HEK293-C5aR1).
-
Radioligand: A radiolabeled form of C5a (e.g., ¹²⁵I-C5a) is used as the ligand.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (e.g., this compound, PMX53, or avacopan).
-
Incubation: The reaction mixture is incubated at room temperature or 4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Landscape of C5a Inhibition
The following diagrams, generated using the DOT language for Graphviz, illustrate the C5a signaling pathway and a typical experimental workflow for evaluating C5a inhibitors.
Caption: C5a signaling pathway initiated by complement activation.
Caption: Workflow for preclinical evaluation of C5aR1 antagonists.
Conclusion
The landscape of C5a inhibition is diverse and rapidly evolving, offering multiple therapeutic avenues for a host of inflammatory diseases. This compound, as a linear peptide C5aR1 antagonist, represents a significant area of research. Its in vivo efficacy in murine models is comparable to the well-characterized cyclic peptide PMX53. The emergence of orally available small molecules like avacopan, potent monoclonal antibodies such as vilobelimab, and innovative gene-silencing technologies like cemdisiran, provides a rich toolkit for researchers and clinicians. The choice of inhibitor will ultimately depend on the specific disease context, desired pharmacokinetic profile, and the balance between efficacy and safety. Head-to-head clinical trials and further preclinical studies with directly comparable in vitro data will be crucial in delineating the distinct advantages of each of these promising therapeutic agents.
References
- 1. The Effect on Renal Function of the Complement C5a Receptor Inhibitor Avacopan in ANCA-Associated Vasculitis - ACR Meeting Abstracts [acrabstracts.org]
- 2. Avacopan, a Novel Competitive C5a Receptor Antagonist, for Severe Antineutrophil Cytoplasmic Autoantibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilobelimab [inflarx.de]
- 4. 09-2022-InflaRx Announces Vilobelimab Phase III Results in Critically Ill COVID-19 Patients Published in The Lancet Respiratory Medicine [inflarx.de]
- 5. drugs.com [drugs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Complement C5a-induced changes in neutrophil morphology during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutrophil migration towards C5a and CXCL8 is prevented by non-steroidal anti-inflammatory drugs via inhibition of different pathways - PMC [pmc.ncbi.nlm.nih.gov]
JPE-1375: A Comparative Analysis of Efficacy in Novel Preclinical Models
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the C5aR1 antagonist JPE-1375 with alternative therapies, supported by experimental data.
This compound, a selective antagonist of the complement C5a receptor 1 (C5aR1), has demonstrated notable efficacy in established inflammatory models. This guide provides a comprehensive evaluation of its performance in newer preclinical settings, alongside a comparative analysis with other C5aR1 inhibitors. The data presented herein is intended to inform further research and development of C5aR1-targeted therapeutics.
Comparative Efficacy in a Murine Model of Acute Inflammation
This compound has been robustly validated in a C5a-induced murine model of acute inflammation, a key system for assessing the in vivo potency of C5aR1 antagonists. Its performance has been directly compared with another well-characterized antagonist, PMX53.
Data Summary: In Vivo Efficacy in C5a-Induced Inflammation Model
| Parameter | This compound | PMX53 | Reference |
| EC50 for PMN Mobilization Inhibition | 6.9 μM | 7.7 μM | [1] |
| EC50 for TNF Reduction | 4.5 μM | 5.9 μM | [1] |
| In Vivo Half-Life (t½) | 0.13 hours | 1.3 hours | [1] |
| Median Effective Time (ET50) - PMN Mobilization | 1.3 hours | 14.0 hours | [1] |
| Median Effective Time (ET50) - TNF Reduction | 5.3 hours | 15.1 hours | [1] |
EC50: Half-maximal effective concentration; PMN: Polymorphonuclear leukocytes; TNF: Tumor necrosis factor.
The data indicates that while this compound and PMX53 exhibit similar potency in inhibiting C5a-mediated polymorphonuclear leukocyte (PMN) mobilization and tumor necrosis factor (TNF) production, PMX53 has a significantly longer duration of action in vivo.[1]
Validation in a Novel Atherosclerosis Model
To explore the therapeutic potential of this compound beyond acute inflammation, its efficacy was evaluated in a murine model of atherosclerosis, a chronic inflammatory disease. This model utilizes apolipoprotein E-deficient (ApoE-/-) mice fed an atherogenic diet, with arterial injury induced to accelerate plaque formation.
Data Summary: Efficacy in Murine Atherosclerosis Model (Neointimal Formation)
| Treatment Group | Neointima Formation Reduction | Key Findings | Reference |
| This compound | Significant reduction with short-term treatment | Short-term (1 week) blockade of C5aR reduced neointimal plaque formation, leukocyte recruitment, and adhesion molecule expression. | [2] |
| PMX53 | ~40% reduction in lesion size and lipid content | Treatment in ApoE-/- mice reduced atherosclerotic lesion size. | [2] |
These findings suggest that C5aR1 antagonism with this compound can effectively mitigate the inflammatory processes that drive atherosclerotic plaque development.[2]
Comparison with Other C5aR1 Antagonists
Beyond PMX53, other C5aR1 antagonists have been developed, each with distinct characteristics.
Comparative Overview of C5aR1 Antagonists
| Antagonist | Type | Key Characteristics | Relevant Models |
| This compound | Linear Peptidomimetic | High potency, shorter in vivo half-life. | Acute Inflammation, Atherosclerosis |
| PMX53 | Cyclic Hexapeptide | High potency, longer in vivo half-life. | Acute Inflammation, Atherosclerosis[3] |
| PMX205 | Cyclic Hexapeptide | Lipophilic analog of PMX53 with enhanced efficacy and in vivo stability. | Allergic Asthma, Colitis[4][5] |
| Avacopan (CCX168) | Small Molecule | Orally available, approved for ANCA-associated vasculitis. | ANCA-associated vasculitis (human C5aR knock-in mice) |
Experimental Protocols
C5a-Induced Acute Inflammation Model
Objective: To assess the in vivo efficacy of C5aR1 antagonists in inhibiting C5a-mediated inflammatory responses.
Animal Model: Male C57BL/6J mice.
Procedure:
-
Administer the C5aR1 antagonist (e.g., this compound, PMX53) intravenously at varying doses (e.g., 0.3, 1.0, 3.0 mg/kg).[1]
-
After a predetermined time (e.g., 15 minutes), inject recombinant mouse C5a (50 μg/kg) intravenously to induce an inflammatory response.[6]
-
Collect blood samples at specified time points (e.g., 60 minutes) to measure circulating PMN levels and plasma TNF concentrations.[1][6]
-
Analyze PMN mobilization by blood smear analysis and TNF levels by ELISA.[6]
Murine Model of Atherosclerosis (Carotid Artery Injury)
Objective: To evaluate the effect of C5aR1 antagonism on neointimal plaque formation.
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background.[7]
Procedure:
-
Place mice on a high-fat/high-cholesterol "Western-type" diet to induce hypercholesterolemia.[8][9]
-
After an acclimatization period on the diet, induce endothelial injury in the carotid artery using a flexible wire. This procedure promotes the development of atherosclerotic lesions.
-
Administer the C5aR1 antagonist (e.g., this compound) or vehicle control. Administration can be via osmotic mini-pumps for continuous delivery or through repeated injections.
-
Continue the atherogenic diet for a specified period (e.g., 1 to 3 weeks).
-
At the end of the treatment period, perfuse the animals and harvest the carotid arteries.
-
Process the arterial tissue for histological analysis to quantify the extent of neointimal formation, plaque composition (e.g., macrophage and smooth muscle cell content), and expression of inflammatory markers.[10]
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the C5aR1 signaling pathway and the experimental workflow for the atherosclerosis model.
Caption: C5aR1 signaling is blocked by this compound.
Caption: Workflow for the murine atherosclerosis model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical models of atherosclerosis: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regression of Atherosclerosis in ApoE−/− Mice Via Modulation of Monocyte Recruitment and Phenotype, Induced by Weekly Dosing of a Novel “Cytotopic” Anti‐Thrombin Without Prolonged Anticoagulation - PMC [pmc.ncbi.nlm.nih.gov]
JPE-1375: A Comparative Analysis of Its Pharmacokinetic and Pharmacodynamic Profile Against Other C5aR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic and pharmacodynamic properties of JPE-1375, a linear peptidomimetic C5a receptor 1 (C5aR1) antagonist, with other key C5aR1 inhibitors. The data presented is compiled from preclinical and clinical studies to offer an objective overview for research and drug development purposes.
Executive Summary
This compound is a potent antagonist of the C5aR1, a key receptor in the complement system's inflammatory cascade. This guide compares this compound with both peptidic and non-peptidic C5aR1 antagonists, including the cyclic peptides PMX53 and PMX205, and the small molecule inhibitor CCX168 (Avacopan). The comparison focuses on their pharmacokinetic profiles, in vivo efficacy, and their effects on distinct downstream signaling pathways, revealing a landscape of diverse pharmacological properties among these inhibitors.
Pharmacokinetic Profile Comparison
The pharmacokinetic parameters of this compound have been characterized and compared to other C5aR1 antagonists, primarily in preclinical mouse models. The following tables summarize key pharmacokinetic data.
Table 1: Pharmacokinetic Parameters of this compound and PMX53 following a Single Intravenous (1 mg/kg) Administration in Mice
| Parameter | This compound | PMX53 |
| Cmax (ng/mL) | 1050 | 1250 |
| t1/2 (h) | 0.13 | 1.3 |
| AUC0–t (ng·h/mL) | 230 | 1060 |
| AUC0–inf (ng·h/mL) | 235 | 1180 |
| Clearance (mL/h) | 71 | 14 |
Data sourced from a study in wild-type mice.
Table 2: Comparative Plasma Pharmacokinetic Parameters of PMX53 and PMX205 in Mice (1 mg/kg dose)
| Parameter | PMX53 (i.v.) | PMX205 (i.v.) | PMX53 (p.o.) | PMX205 (p.o.) | PMX53 (s.c.) | PMX205 (s.c.) | PMX53 (i.p.) | PMX205 (i.p.) |
| t1/2 (min) | 14.73 | 19.33 | 16.02 | 19.87 | 19.42 | 20.75 | 20.75 | 19.92 |
| Cmax (ng/mL) | 74.13 | 76.99 | - | - | 120.37 | 48.08 | - | - |
| AUC (ng·h/mL) | - | - | - | - | - | - | - | - |
| Oral Bioavailability (%) | 9 | 23 | - | - | - | - | - | - |
i.v.: intravenous; p.o.: oral; s.c.: subcutaneous; i.p.: intraperitoneal. Data from a comprehensive pharmacokinetic analysis in mice.[1]
Table 3: Human Pharmacokinetic Profile of CCX168 (Avacopan)
| Dose | Cmax (ng/mL) | tmax (h) | AUC0-24h (ng·h/mL) |
| 10 mg (single dose) | 28 ± 11 | 2.0 | 250 ± 90 |
| 30 mg (single dose) | 100 ± 30 | 2.0 | 890 ± 290 |
| 30 mg (twice daily, 7 days) | 330 ± 100 | 2.0 | 2800 ± 800 |
Data from a Phase 1 clinical trial in healthy human volunteers.
Pharmacodynamic Profile Comparison
The pharmacodynamic effects of these C5aR1 antagonists have been assessed through their ability to inhibit C5a-induced biological responses, such as neutrophil mobilization and cytokine production, and their modulation of downstream signaling pathways.
In Vivo Efficacy
In a mouse model, both this compound and PMX53 were shown to effectively inhibit C5a-induced polymorphonuclear leukocyte (PMN) mobilization and TNF-α production.[2]
-
Effective Dose: Both this compound and PMX53 demonstrated a minimal effective dose of 1 mg/kg via intravenous injection for inhibiting C5a-induced PMN mobilization and TNF-α elevation.[2]
-
Duration of Action: A significant difference was observed in their in vivo active duration. PMX53's inhibitory effects lasted for up to 6 hours, whereas this compound's effects were shorter, lasting less than 2 hours.[3] This difference correlates with their respective plasma half-lives.
Table 4: In Vivo Pharmacodynamic Properties of this compound and PMX53 in Mice
| Parameter | This compound | PMX53 |
| EC50 for PMN Mobilization Inhibition (µM) | 6.9 | 7.7 |
| EC50 for TNF-α Reduction (µM) | 4.5 | - |
| In Vivo Active Duration (h) | < 2 | Up to 6 |
Signaling Pathway Modulation
A systematic characterization of several C5aR1 inhibitors has revealed biased activities towards different signaling pathways, namely G-protein-mediated cAMP inhibition and ERK1/2 phosphorylation, and G-protein-independent β-arrestin 2 recruitment.[4]
Table 5: Comparative Antagonist Potency (pIC50) of C5aR1 Inhibitors on Downstream Signaling Pathways
| Compound | Chemical Class | cAMP Inhibition | ERK1/2 Phosphorylation | β-Arrestin 2 Recruitment |
| This compound | Linear Peptidic | 6.8 | 7.1 | 6.5 |
| PMX53 | Cyclic Peptidic | 7.9 | 8.2 | 7.8 |
| PMX205 | Cyclic Peptidic | 8.1 | 8.5 | 8.0 |
| CCX168 (Avacopan) | Non-peptidic | 8.7 | 8.9 | 9.1 |
| W545011 | Non-peptidic | 6.5 | 6.7 | 6.3 |
| NDT9513727 | Non-peptidic | 7.2 | 7.4 | 7.0 |
| DF2593A | Non-peptidic | 7.5 | 7.8 | 7.3 |
pIC50 = -log(IC50). Higher values indicate greater potency. Data extracted from a study systematically characterizing C5aR1 inhibitors.[4]
Mechanism of Action
The various C5aR1 antagonists exhibit different mechanisms of inhibition.
-
This compound, PMX53, and PMX205: These peptidic antagonists are generally considered non-competitive and, in the case of the cyclic peptides PMX53 and PMX205, pseudo-irreversible inhibitors.[5]
-
CCX168 (Avacopan): This is a non-peptidic, selective, and competitive antagonist of C5aR1.[6]
Visualizing Key Pathways and Workflows
Caption: C5aR1 signaling and points of antagonist intervention.
Caption: Workflow for preclinical pharmacokinetic and pharmacodynamic analysis.
Experimental Protocols
C5a-Induced Polymorphonuclear Leukocyte (PMN) Mobilization Assay in Mice
This in vivo assay is used to evaluate the efficacy of C5aR1 antagonists in inhibiting C5a-mediated inflammatory responses.
-
Animal Model: Wild-type mice (e.g., C57BL/6) are used.
-
Antagonist Administration: Mice are pre-treated with the C5aR1 antagonist (e.g., this compound, PMX53) or vehicle control via the desired route of administration (e.g., intravenous).
-
C5a Challenge: After a specified pre-treatment time, mice are challenged with an intravenous injection of recombinant mouse C5a to induce PMN mobilization.
-
Blood Collection: At various time points post-C5a challenge, blood samples are collected.
-
Cell Counting: Blood samples are analyzed by flow cytometry or manual counting to determine the number of circulating PMNs.
-
Data Analysis: The percentage of PMNs in the blood is calculated, and the inhibitory effect of the antagonist is determined by comparing the PMN counts in the antagonist-treated groups to the vehicle-treated, C5a-challenged group.
In Vitro Signaling Assays
GloSensor™ cAMP Assay (for G-protein coupling)
This assay measures changes in intracellular cyclic AMP (cAMP) levels, a downstream effector of G-protein activation.
-
Cell Culture: Cells stably expressing C5aR1 (e.g., HEK293 cells) are cultured in appropriate media.
-
Transfection: Cells are transfected with the GloSensor™ cAMP plasmid.
-
Assay Preparation: Transfected cells are harvested and plated in a multi-well plate.
-
Compound Addition: Cells are pre-incubated with the C5aR1 antagonist at various concentrations before the addition of a C5a agonist.
-
Luminescence Reading: The plate is read on a luminometer to measure the light output, which is inversely proportional to the level of cAMP inhibition by the G-protein.
-
Data Analysis: The IC50 values for the antagonists are calculated by plotting the luminescence signal against the antagonist concentration.
ERK1/2 Phosphorylation Assay
This assay quantifies the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAP kinase signaling pathway activated by C5aR1.
-
Cell Culture and Starvation: C5aR1-expressing cells are cultured and then serum-starved to reduce basal ERK phosphorylation.
-
Antagonist Pre-treatment: Cells are pre-incubated with varying concentrations of the C5aR1 antagonist.
-
C5a Stimulation: Cells are stimulated with C5a for a short period to induce ERK1/2 phosphorylation.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to extract proteins.
-
Detection: The levels of phosphorylated ERK1/2 and total ERK1/2 are measured using methods such as Western blotting or ELISA.
-
Data Analysis: The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated, and the IC50 values of the antagonists are determined.
PathHunter® β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated C5aR1, a key event in receptor desensitization and G-protein-independent signaling.
-
Cell Line: A PathHunter® cell line co-expressing C5aR1 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.
-
Cell Plating: Cells are plated in a multi-well assay plate.
-
Compound Addition: The cells are treated with the C5aR1 antagonist at various concentrations, followed by the addition of a C5a agonist.
-
Detection: A detection reagent containing the substrate for the complemented enzyme is added. The recruitment of β-arrestin to the receptor brings the enzyme fragments together, generating a chemiluminescent signal.
-
Signal Measurement: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The IC50 values for the antagonists are determined by analyzing the dose-response curve of signal inhibition.
References
A Comparative Analysis of Linear vs. Cyclic C5aR Antagonists in Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced differences between linear and cyclic C5a receptor (C5aR) antagonists is critical for advancing therapeutic strategies against a host of inflammatory diseases. The complement component C5a is a potent inflammatory mediator, and its receptor, C5aR, has emerged as a key therapeutic target.[1][2] This guide provides an objective comparison of linear and cyclic C5aR antagonists, supported by experimental data, to inform preclinical and clinical research decisions.
Performance Comparison: Linear vs. Cyclic Antagonists
The development of C5aR antagonists has yielded both linear and cyclic peptide-based inhibitors.[3] While both classes have demonstrated therapeutic potential in various disease models, their structural differences often translate to distinct pharmacological profiles.[3][4] A key comparative study evaluated the cyclic hexapeptide PMX53 against the linear peptidomimetic JPE-1375, providing valuable insights into their in vivo performance.[4][5][6]
| Performance Metric | Cyclic Antagonist (PMX53) | Linear Antagonist (this compound) | Reference |
| Structure | AcF-[OPdChaWR] (cyclic hexapeptide) | Hoo-Phe-Orn-Pro-hle-Pff-Phe-NH2 (linear peptidomimetic) | [4] |
| In Vivo Efficacy (Neutrophil Mobilization) | Significant reduction at 1 and 3 mg/kg (i.v.) | Significant reduction at 1 and 3 mg/kg (i.v.) | [4][6] |
| In Vivo Efficacy (TNF-α Production) | ~90% reduction at 1 and 3 mg/kg (i.v.) | ~90% reduction at 1 and 3 mg/kg (i.v.) | [4] |
| In Vivo Potency (EC50) | 7.7 µM | 6.9 µM | [4] |
| In Vivo Active Duration | Up to 6 hours | Less than 2 hours | [4][5][[“]] |
| Pharmacokinetics (Half-life) | Longer half-life | Shorter half-life | [1][4] |
| Binding Affinity (IC50) to human PMNs | 20 nM | Not Available in this study | [4] |
Another study compared a cyclic antagonist, F-[OPdChaWR], with its acyclic derivative, MeFKPdChaWr, in human polymorphonuclear leukocytes (PMNs) and human umbilical artery.[8]
| Performance Metric | Cyclic Antagonist (F-[OPdChaWR]) | Acyclic Antagonist (MeFKPdChaWr) | Reference |
| Potency in PMNs (pKb) | 8.64 ± 0.21 | 7.16 ± 0.11 | [8][9] |
| Potency in Umbilical Artery (pKb) | 8.19 ± 0.38 | 8.28 ± 0.29 | [8][9] |
| Binding Affinity in PMN Membranes (-logIC50) | 7.05 ± 0.06 | 6.43 ± 0.24 | [8] |
| Binding Affinity in Umbilical Artery Membranes (-logIC50) | 7.00 ± 0.46 | 7.23 ± 0.17 | [8] |
C5a/C5aR Signaling Pathway
The binding of C5a to its G protein-coupled receptor, C5aR1 (also known as CD88), triggers a cascade of intracellular signaling events that mediate a wide range of inflammatory responses.[10][11][12] These include chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[11][13] The signaling pathway involves the activation of multiple downstream effectors, including PI3K/Akt, MAP kinases, and NF-κB.[10][11]
Caption: C5a/C5aR signaling cascade leading to inflammatory responses.
Experimental Protocols
A robust evaluation of C5aR antagonists relies on a combination of in vitro and in vivo assays to determine their potency, efficacy, and pharmacokinetic profiles.
In Vitro Radioligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-C5a) for binding to C5aR.
-
Cell/Membrane Preparation: Membranes are prepared from cells expressing C5aR, such as human polymorphonuclear leukocytes (PMNs) or a stable cell line.[9]
-
Incubation: A fixed concentration of ¹²⁵I-C5a is incubated with the cell membranes in the presence of varying concentrations of the antagonist.[9]
-
Separation and Detection: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a gamma counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of ¹²⁵I-C5a (IC50) is calculated.
In Vivo Pharmacodynamic Model: C5a-Induced Neutrophil Mobilization and TNF-α Production
This in vivo model assesses the ability of a C5aR antagonist to block the physiological effects of C5a in a living organism.[4][5][6]
-
Animal Model: Wild-type mice (e.g., C57BL/6J) are used.[4]
-
Antagonist Administration: The test antagonist (e.g., PMX53 or this compound) is administered to the mice via a specific route (e.g., intravenous injection) at various doses.[4][6]
-
C5a Challenge: After a predetermined time, recombinant mouse C5a is administered intravenously to induce an inflammatory response.[4][6]
-
Sample Collection: Blood samples are collected at specific time points after the C5a challenge.[4]
-
Analysis:
-
Data Analysis: The dose-dependent inhibition of C5a-induced neutrophil mobilization and TNF-α production is determined to evaluate the in vivo efficacy and potency of the antagonist.[4]
Caption: General experimental workflow for C5aR antagonist evaluation.
Structure-Activity Relationship: A Logical Framework
The development of potent and selective C5aR antagonists often involves a systematic exploration of the structure-activity relationship (SAR). This process aims to identify key structural motifs that govern binding affinity and functional activity. For cyclic peptides, maintaining a specific backbone conformation, often a turn structure, is crucial for receptor binding.[14][15]
Caption: Logical framework for structure-activity relationship studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Peptide C5aR1 Antagonist Design Using Solution Conformational Analysis Derived from Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. consensus.app [consensus.app]
- 8. Pharmacological characterization of antagonists of the C5a receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of antagonists of the C5a receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
- 12. C5a receptor - Wikipedia [en.wikipedia.org]
- 13. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Potent cyclic antagonists of the complement C5a receptor on human polymorphonuclear leukocytes. Relationships between structures and activity - PubMed [pubmed.ncbi.nlm.nih.gov]
JPE-1375: A Comparative Analysis of In Vivo Activity for C5aR1 Antagonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of JPE-1375's Performance with Alternative C5aR1 Antagonists, Supported by Experimental Data.
This guide provides a comprehensive in vivo comparison of this compound, a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1), with other notable C5aR1 inhibitors: PMX53, PMX205, and the orally available small molecule, avacopan (B605695). By objectively presenting available preclinical and clinical data, this document aims to inform researchers on the efficacy and characteristics of these compounds in relevant inflammatory models.
Executive Summary
This compound has demonstrated in vivo efficacy in murine models of acute inflammation, effectively inhibiting C5a-induced neutrophil mobilization and TNF-α production.[1] Direct comparative studies with the cyclic peptide antagonist PMX53 reveal a similar dose-dependent inhibition of inflammatory responses at a 1 mg/kg intravenous dose. However, a key differentiator is the duration of action, with PMX53 exhibiting a significantly longer period of in vivo activity (up to 6 hours) compared to this compound (<2 hours).[1] Other C5aR1 antagonists such as PMX205 and avacopan have also shown robust in vivo and clinical efficacy, respectively, in various inflammatory and autoimmune disease models. This guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a thorough comparative analysis.
Data Presentation: In Vivo Efficacy of C5aR1 Antagonists
The following tables summarize the key quantitative data from in vivo studies of this compound and its comparators.
Table 1: Inhibition of C5a-Induced Neutrophil Mobilization in Mice
| Compound | Dose (mg/kg, i.v.) | Maximal Inhibition (%) | Duration of Significant Inhibition (hours) | Reference |
| This compound | 1 | ~80 | < 2 | [1] |
| PMX53 | 1 | ~80 | ~6 | [1] |
Table 2: Inhibition of C5a-Induced TNF-α Production in Mice
| Compound | Dose (mg/kg, i.v.) | Maximal Inhibition (%) | Duration of Significant Inhibition (hours) | Reference |
| This compound | 1 | ~90 | < 2 | [1] |
| PMX53 | 1 | ~90 | ~6 | [1] |
Table 3: Efficacy of C5aR1 Antagonists in Other In Vivo Models
| Compound | Animal Model | Key Findings | Reference |
| This compound | Reverse Passive Arthus Reaction (Mouse) | Improved bioactivity indicated. | [1] |
| PMX205 | DSS-Induced Colitis (Mouse) | Ameliorated colon inflammation. | |
| Avacopan | ANCA-Induced Glomerulonephritis (Mouse) | Suppressed the induction of disease. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
C5aR1 Signaling Pathway and Inhibition by this compound
The binding of the pro-inflammatory anaphylatoxin C5a to its receptor, C5aR1, on immune cells such as neutrophils, triggers a cascade of intracellular signaling events. This G-protein coupled receptor primarily signals through Gαi, leading to downstream activation of pathways like PI3K/Akt and MAPK/ERK. This signaling culminates in cellular responses crucial for inflammation, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines. This compound, as a C5aR1 antagonist, competitively binds to the receptor, thereby blocking these downstream effects.
Experimental Workflow for In Vivo Pharmacodynamic Assessment
The in vivo activity of C5aR1 antagonists like this compound is typically assessed by their ability to block C5a-induced inflammatory responses in animal models. A common workflow involves pretreating animals with the antagonist followed by a C5a challenge and subsequent measurement of inflammatory markers.
Experimental Protocols
In Vivo Pharmacodynamic Study in Mice
Objective: To determine the in vivo efficacy and duration of action of this compound and PMX53 in inhibiting C5a-induced neutrophil mobilization and TNF-α production.
Animals: Male C57BL/6J mice.
Methodology:
-
Antagonist Administration: Mice were intravenously (i.v.) administered with this compound or PMX53 at doses of 0.3, 1, or 3 mg/kg, or vehicle control.[1]
-
C5a Challenge: 15 minutes post-antagonist administration, mice were challenged with an i.v. injection of recombinant mouse C5a (50 µg/kg).[1]
-
Blood Sampling: Blood samples were collected from the tail vein at 0, 15, 30, and 60 minutes after the C5a challenge.[1]
-
Neutrophil Mobilization Analysis: Blood smears were prepared, stained, and polymorphonuclear neutrophils (PMNs) were counted and expressed as a percentage of total white blood cells.[1]
-
TNF-α Measurement: Plasma was collected from blood samples, and TNF-α concentrations were determined using a specific ELISA kit.[1]
-
Time-Course Experiment: To assess the duration of action, a fixed dose of 1 mg/kg of each antagonist was administered at 15 minutes, 2 hours, 6 hours, and 24 hours prior to the C5a challenge.[1]
Reverse Passive Arthus Reaction (RPAR) in Mice
Objective: To evaluate the anti-inflammatory effect of C5aR1 antagonists in an immune complex-mediated inflammatory model.
Methodology:
-
Sensitization: Mice are passively sensitized by an intradermal injection of an antibody (e.g., anti-ovalbumin IgG) into the paw or skin.
-
Antigen Challenge: A short time after sensitization, the corresponding antigen (e.g., ovalbumin) is injected intravenously along with a vascular permeability marker (e.g., Evans blue dye).
-
Antagonist Treatment: The C5aR1 antagonist (e.g., this compound) or vehicle is administered systemically (e.g., i.v. or i.p.) at a defined time before or after the antigen challenge.
-
Assessment of Inflammation: After a specific period (typically a few hours), the inflammatory response is quantified by measuring:
-
Edema: Paw swelling is measured using a plethysmometer, or the extravasation of Evans blue dye into the tissue is quantified spectrophotometrically.
-
Neutrophil Infiltration: Tissue samples are collected, and neutrophil influx is assessed by measuring myeloperoxidase (MPO) activity or by histological analysis.
-
Cytokine Levels: Tissue homogenates can be analyzed for the presence of pro-inflammatory cytokines.
-
References
Cross-Validation of JPE-1375: A Comparative Guide to C5aR1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental findings related to JPE-1375, a complement C5a receptor 1 (C5aR1) antagonist. The data presented here is intended to offer an objective cross-validation of this compound's performance against other relevant alternatives, supported by experimental data.
Comparative Performance of C5aR1 Antagonists
The following tables summarize the quantitative data from in vivo studies comparing this compound with another well-characterized C5aR1 antagonist, PMX53. These studies were conducted in a C5a-mediated pharmacodynamic model in mice.
Table 1: In Vivo Efficacy in Mice
| Compound | Inhibition of PMN Mobilization (EC50) | Inhibition of TNF Production (EC50) | Minimally Effective Intravenous Dose |
| This compound | 6.9 μM | 4.5 μM | 1 mg/kg |
| PMX53 | 7.7 μM | 5.9 μM | 1 mg/kg |
Table 2: In Vivo Pharmacokinetics and Pharmacodynamics in Mice
| Compound | Plasma Half-Life | Duration of Action (Inhibition of PMN Mobilization & TNF Production) | Correlation between Plasma Concentration and Pharmacodynamic Effect |
| This compound | 0.13 hours | < 2 hours | Strong |
| PMX53 | 1.3 hours | Up to 6 hours | Weak |
Experimental Protocols
The data presented above were generated using the following key experimental methodologies.
C5a-Induced Polymorphonuclear Leukocyte (PMN) Mobilization and TNF-α Production in Mice
This in vivo pharmacodynamic model is utilized to assess the efficacy of C5aR1 antagonists.
-
Animal Model: C57BL/6J wild-type mice are used for these studies.
-
Induction of Inflammatory Response: A C5a-mediated inflammatory response is induced by a single intravenous (i.v.) injection of recombinant mouse C5a.
-
Antagonist Administration: The C5aR1 antagonists, such as this compound and PMX53, are administered via intravenous injection prior to the C5a challenge.
-
Measurement of PMN Mobilization: Blood samples are collected at specified time points after C5a injection. The number of circulating polymorphonuclear leukocytes (PMNs) is then quantified to determine the extent of mobilization from the bone marrow.
-
Measurement of TNF-α Production: Plasma levels of Tumor Necrosis Factor-alpha (TNF-α), a key inflammatory cytokine, are measured using standard immunoassay techniques (e.g., ELISA) from blood samples collected after the C5a challenge.
-
Data Analysis: The efficacy of the antagonists is determined by their ability to inhibit the C5a-induced increase in PMN counts and TNF-α levels compared to vehicle-treated control animals.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of C5aR1 and a typical experimental workflow for evaluating C5aR1 antagonists.
Comparison with Other Alternatives
Besides PMX53, the landscape of C5aR1 antagonists includes other molecules, some of which have progressed to clinical trials and regulatory approval.
-
Avacopan (TAVNEOS®): An orally administered, selective C5aR1 antagonist that has been approved for the treatment of ANCA-associated vasculitis.[1][2] Its mechanism involves blocking the C5a-mediated activation of neutrophils, thereby reducing the inflammatory cascade in small blood vessels.[3][4]
-
PMX205: A cyclic peptide analog of PMX53 with increased lipophilicity.
-
Clinical Development: While this compound remains a tool for preclinical research, other C5aR1 antagonists have been evaluated in clinical trials for various inflammatory conditions. PMX53 completed Phase Ib/IIa clinical trials for rheumatoid arthritis and psoriasis.[5] There is no publicly available information on clinical trials for this compound at this time.
References
- 1. What is Avacopan used for? [synapse.patsnap.com]
- 2. AVACOPAN: A New Adjunctive Therapy for Antineutrophil Cytoplasmic Antibody-Associated Vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tavneospro.com [tavneospro.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug evaluation: the C5a receptor antagonist PMX-53 - PubMed [pubmed.ncbi.nlm.nih.gov]
JPE-1375: A Comparative Potency Analysis Against Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of JPE-1375, a novel immunomodulator, with other relevant alternatives, supported by experimental data. The focus is on providing a clear, data-driven assessment to inform research and development decisions.
Executive Summary
This compound is a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1), a key mediator of inflammatory responses.[1] Experimental evidence in murine models demonstrates its potency in inhibiting critical inflammatory pathways. This guide focuses on a direct comparison with PMX53, a well-characterized cyclic peptide C5aR1 antagonist, for which robust, directly comparable in vivo data is available. While broader classes of immunomodulators like corticosteroids and calcineurin inhibitors are crucial in therapeutic contexts, direct potency comparisons with this compound are challenging due to fundamentally different mechanisms of action and a lack of standardized comparative in vivo studies.
Comparative Potency of C5aR1 Antagonists
The in vivo potency of this compound was directly compared to PMX53 in a C57BL/6J mouse model of C5a-induced inflammation. The key endpoints for assessing potency were the inhibition of polymorphonuclear leukocyte (PMN) mobilization and the reduction of plasma tumor necrosis factor-alpha (TNF-α) levels.
| Compound | Target | Assay | EC50 (µM) | Animal Model |
| This compound | C5aR1 | Inhibition of PMN Mobilization [2][3][4] | 6.9 [2][3][4] | C57BL/6J Mice |
| PMX53 | C5aR1 | Inhibition of PMN Mobilization [2][3][4] | 7.7 [2][3][4] | C57BL/6J Mice [2] |
| This compound | C5aR1 | Reduction of TNF-α Levels | 4.5 | C57BL/6J Mice |
Table 1: In Vivo Potency of this compound and PMX53. The table summarizes the median effective concentration (EC50) values for this compound and PMX53 in inhibiting C5a-induced polymorphonuclear leukocyte (PMN) mobilization and reducing plasma TNF-α levels in mice.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the experimental design for its evaluation, the following diagrams illustrate the C5aR1 signaling pathway and the in vivo pharmacodynamic workflow.
Caption: C5aR1 Signaling Pathway and Inhibition by this compound.
Caption: In Vivo Pharmacodynamic Experimental Workflow.
Experimental Protocols
In Vivo Pharmacodynamic Assay for C5aR1 Antagonists
Objective: To determine the in vivo potency of this compound and PMX53 in inhibiting C5a-induced PMN mobilization and TNF-α production.
Animal Model:
-
Species: Mouse
-
Strain: C57BL/6J, wild-type
-
Age: 10-12 weeks old
Drug Administration:
-
This compound and PMX53 were administered via intravenous (i.v.) injection at doses of 0.3, 1.0, and 3.0 mg/kg.
-
Fifteen minutes following the administration of the antagonist, recombinant mouse C5a was injected i.v. at a dose of 50 µg/kg to induce an inflammatory response.
Polymorphonuclear Leukocyte (PMN) Mobilization Assay
-
At 60 minutes after the C5a injection, a drop of blood was collected from the tail tip.
-
A blood smear was prepared on a microscope slide.
-
The blood smear was stained using a commercial hematology staining kit.
-
The percentage of PMNs was determined by counting the first 200 white blood cells under a microscope.
TNF-α Measurement (ELISA)
-
At 60 minutes after the C5a injection, blood was collected into tubes containing an anticoagulant.
-
Plasma was separated by centrifugation.
-
The concentration of TNF-α in the plasma samples was quantified using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.
Conclusion
This compound demonstrates potent in vivo antagonism of the C5aR1 receptor, with an efficacy comparable to the established cyclic peptide antagonist, PMX53. The data presented in this guide provides a quantitative basis for the evaluation of this compound as a promising immunomodulatory agent for further preclinical and clinical development in inflammatory and autoimmune diseases. The detailed experimental protocols offer a framework for the replication and extension of these findings.
References
JPE-1375: A Comparative Analysis of a C5aR1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JPE-1375, a linear peptidomimetic antagonist of the complement C5a receptor 1 (C5aR1), with its well-studied cyclic peptide counterpart, PMX53. The data presented herein is collated from in vivo pharmacodynamic and pharmacokinetic studies, offering valuable insights for preclinical research and development of therapeutics targeting autoimmune and inflammatory diseases.
Performance Comparison: this compound vs. PMX53
This compound and PMX53 are both potent antagonists of C5aR1, a key receptor in the inflammatory cascade. While both compounds exhibit similar efficacy in inhibiting C5a-mediated responses at equivalent doses, they possess distinct pharmacokinetic and pharmacodynamic profiles that are crucial for consideration in experimental design and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key in vivo comparative data between this compound and PMX53.
Table 1: In Vivo Efficacy and Potency
| Parameter | This compound | PMX53 | Reference |
| Target | C5a Receptor 1 (C5aR1) | C5a Receptor 1 (C5aR1) | [1][2] |
| Minimally Effective Dose (i.v.) | 1 mg/kg | 1 mg/kg | [2][3] |
| EC50 (PMN Mobilization) | 6.9 μM | 7.7 μM | [1][3] |
| EC50 (TNF-α Reduction) | 4.5 μM | Not Reported | [1] |
| Inhibition of PMN Mobilization (at 1 & 3 mg/kg) | Significant | Significant | [3] |
| Reduction in TNF-α Plasma Levels (at 1 & 3 mg/kg) | ~90% | ~90% | [3] |
Table 2: Pharmacokinetics and Pharmacodynamics
| Parameter | This compound | PMX53 | Reference |
| Peptide Structure | Linear | Cyclic | [3][4] |
| In Vivo Active Duration | < 2 hours | Up to 6 hours | [2] |
| Median Effective Time (ET50) | 1.3 hours | 14.0 hours | [3] |
| Plasma Half-Life | Shorter | Longer | [2] |
| PK/PD Correlation (PMN Mobilization) | Very Strong | Weak | [2][3] |
| PK/PD Correlation (TNF-α Production) | Moderate | Weak | [2][3] |
Experimental Protocols
The data presented above is primarily derived from a robust in vivo pharmacodynamic model in mice designed to assess the efficacy of C5aR1 antagonists.
In Vivo Pharmacodynamic Assay in Mice
Objective: To determine and compare the in vivo efficacy and duration of action of C5aR1 antagonists (this compound and PMX53).
Animal Model: C57BL/6J wild-type mice.[1]
Methodology:
-
Induction of Inflammatory Response: Recombinant mouse C5a is administered intravenously (i.v.) to induce a rapid inflammatory response, characterized by the mobilization of polymorphonuclear leukocytes (PMNs) and the elevation of plasma tumor necrosis factor-alpha (TNF-α).[2]
-
Antagonist Administration: this compound or PMX53 is administered intravenously at varying doses (e.g., 0.3, 1.0, 3.0 mg/kg) at specific time points prior to C5a challenge (e.g., 0.25, 2, 6 hours).[1][3]
-
Measurement of PMN Mobilization: Blood samples are collected, and the number of circulating PMNs is quantified to assess the inhibitory effect of the antagonists on C5a-induced neutrophilia.[2][3]
-
Measurement of TNF-α Levels: Plasma is isolated from blood samples, and TNF-α concentrations are measured using standard immunoassay techniques to determine the reduction in cytokine production.[2][3]
-
Pharmacokinetic Analysis: Plasma concentrations of this compound and PMX53 are measured over time following a single i.v. injection (e.g., 1 mg/kg) to determine pharmacokinetic parameters such as half-life.[2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The relationship between the plasma drug concentration and the observed pharmacodynamic effects (inhibition of PMN mobilization and TNF-α production) is analyzed to establish a PK/PD correlation.[2]
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Mechanism of C5aR1 antagonism by this compound and PMX53.
References
Safety Operating Guide
Navigating the Safe Disposal of JPE-1375: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing the C5aR1 antagonist JPE-1375, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of research-grade chemical compounds provide a clear framework for its safe management. This guide outlines the necessary procedures, emphasizing caution and adherence to institutional and regulatory standards.
Core Principles of this compound Disposal
The primary objective is to manage this compound waste in a manner that prevents its release into the environment and minimizes exposure to laboratory personnel. Given that the toxicological properties of this compound have not been fully investigated, it should be handled as a potentially hazardous substance.[1]
Quantitative Data Summary: Handling and Storage
Proper handling and storage are precursors to safe disposal. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Storage Temperature (Solid) | -20°C (long-term) | [2] |
| 4°C (short-term) | [2] | |
| Storage Temperature (In solvent) | -80°C (up to 6 months) | |
| -20°C (up to 1 month) | ||
| Shipping Condition | Room temperature | [2] |
Experimental Protocol: Preparation of a this compound Solution
Understanding the preparation of this compound solutions is crucial for quantifying the waste generated. A common protocol for preparing a this compound solution for in vivo studies involves dissolving it in a suitable solvent like DMSO.
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent condensation.[1]
-
Calculate the required mass of this compound to achieve a 10 mM concentration in the desired volume of DMSO.
-
Carefully weigh the this compound in a clean, chemically inert container.
-
Add the calculated volume of DMSO to the solid this compound.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -80°C for long-term storage.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
